Technical Documentation Center

Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate
  • CAS: 1878-29-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate (CAS 1878-29-1)

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Trimethoxyphenyl Scaffold Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate, with the CAS number 1878-29-1, is a member of the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Trimethoxyphenyl Scaffold

Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate, with the CAS number 1878-29-1, is a member of the acrylate family of compounds, distinguished by the presence of a 3,4,5-trimethoxyphenyl moiety. This particular substitution pattern is of significant interest in medicinal chemistry and drug development. The 3,4,5-trimethoxyphenyl group is a key pharmacophore found in a variety of biologically active molecules, including the potent anticancer agent combretastatin A-4.[1][2][3][4][5] Its presence often confers the ability to interact with biological targets such as tubulin, making compounds containing this scaffold promising candidates for the development of novel therapeutics, particularly in oncology.[2][3][4][5] This guide provides a comprehensive technical overview of Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate, focusing on its synthesis, physicochemical properties, and potential as a research tool and intermediate in drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate are summarized in the table below.

PropertyValueSource
CAS Number 1878-29-1[6]
Molecular Formula C₁₄H₁₈O₅[6]
Molecular Weight 266.29 g/mol [6]
IUPAC Name ethyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate[6]
Appearance White to off-white crystalline powder (predicted)General knowledge
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Limited solubility in water.General knowledge
XLogP3-AA 2.5[6]

Synthesis of Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate: A Practical Approach

The synthesis of Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate is most commonly achieved via the Wittig reaction, a reliable and versatile method for the formation of carbon-carbon double bonds.[7][8][9] This reaction involves the treatment of an aldehyde or ketone with a phosphonium ylide. In this case, 3,4,5-trimethoxybenzaldehyde is reacted with ethyl (triphenylphosphoranylidene)acetate.

Reaction Scheme

G cluster_0 Wittig Reaction 3,4,5-Trimethoxybenzaldehyde 3,4,5-Trimethoxybenzaldehyde Betaine Intermediate Betaine Intermediate 3,4,5-Trimethoxybenzaldehyde->Betaine Intermediate + Ethyl (triphenylphosphoranylidene)acetate Oxaphosphetane Intermediate Oxaphosphetane Intermediate Betaine Intermediate->Oxaphosphetane Intermediate Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate Oxaphosphetane Intermediate->Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate + Triphenylphosphine oxide

Caption: General workflow for the Wittig synthesis of Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate.

Detailed Experimental Protocol

Materials:

  • 3,4,5-Trimethoxybenzaldehyde

  • Ethyl (triphenylphosphoranylidene)acetate (a stabilized Wittig reagent)[10][11]

  • Anhydrous solvent (e.g., Dichloromethane, Toluene, or Tetrahydrofuran)

  • Inert gas atmosphere (e.g., Nitrogen or Argon)

  • Silica gel for column chromatography[12][13][14]

  • Eluent for column chromatography (e.g., Hexane/Ethyl Acetate mixture)[12][13][14]

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3,4,5-trimethoxybenzaldehyde (1 equivalent) in the chosen anhydrous solvent.

  • Addition of Wittig Reagent: To the stirred solution, add ethyl (triphenylphosphoranylidene)acetate (1.1 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde. The reaction is typically stirred at room temperature or gently heated to drive it to completion.

  • Workup: Upon completion, the solvent is removed under reduced pressure. The resulting residue will contain the desired product and the byproduct, triphenylphosphine oxide.

  • Purification: The crude product is purified by flash column chromatography on silica gel.[12][13][14] A gradient of hexane/ethyl acetate is a commonly used eluent system to separate the less polar product from the more polar triphenylphosphine oxide.[12][13][14] The fractions containing the pure product are collected and the solvent is evaporated to yield Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate as a solid.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group, the vinylic protons, and the aromatic and methoxy protons of the trimethoxyphenyl ring.

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH₃ (ethyl)~1.3triplet~7.1
-CH₂- (ethyl)~4.2quartet~7.1
Vinylic Cα-H~6.4doublet~16.0 (trans)
Vinylic Cβ-H~7.6doublet~16.0 (trans)
Aromatic C2,6-H~6.7singlet-
Methoxy -OCH₃ (para)~3.85singlet-
Methoxy -OCH₃ (meta)~3.90singlet-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will provide information on all the unique carbon environments within the molecule.

CarbonExpected Chemical Shift (δ, ppm)
-CH₃ (ethyl)~14
-OCH₂- (ethyl)~60
Methoxy -OCH₃ (para)~56
Methoxy -OCH₃ (meta)~61
Aromatic C2,6~105
Vinylic Cα~118
Aromatic C1~130
Aromatic C4~140
Vinylic Cβ~145
Aromatic C3,5~153
Carbonyl C=O~167
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (ester)~1710-1730
C=C (alkene)~1630-1640
C-O (ester and ether)~1100-1300
Aromatic C-H~3000-3100
Aliphatic C-H~2850-2980
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate, the expected molecular ion peak [M]⁺ would be at m/z = 266.1154.

Biological Activity and Mechanism of Action: A Potential Tubulin Inhibitor

The 3,4,5-trimethoxyphenyl moiety is a well-established pharmacophore that confers affinity for the colchicine binding site on β-tubulin.[2][3][4][5] Compounds containing this group can disrupt microtubule dynamics, which is a critical process for cell division, intracellular transport, and maintenance of cell shape. By inhibiting tubulin polymerization, these agents can arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][2][17]

While direct biological studies on Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate are limited in publicly accessible literature, numerous studies on structurally similar acrylate derivatives strongly suggest its potential as an anticancer agent.[1][18] Research on related compounds has demonstrated potent cytotoxic activity against various cancer cell lines, including breast cancer.[1][18][19]

Proposed Mechanism of Action

G cluster_0 Cellular Action Compound Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate Tubulin β-Tubulin Compound->Tubulin Binds to Colchicine Site Polymerization Microtubule Polymerization Tubulin->Polymerization Disruption Disruption of Microtubule Dynamics Polymerization->Disruption Inhibition Arrest G2/M Cell Cycle Arrest Disruption->Arrest Leads to Apoptosis Apoptosis Arrest->Apoptosis Induces

Caption: Proposed mechanism of action for Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate as a tubulin polymerization inhibitor.

Safety and Handling

Specific safety data for Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate (CAS 1878-29-1) is not extensively documented. However, based on the general reactivity of acrylates and the biological activity of related trimethoxyphenyl compounds, it is prudent to handle this chemical with care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.

Conclusion and Future Perspectives

Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate is a valuable chemical entity with significant potential in the field of drug discovery. Its straightforward synthesis via the Wittig reaction makes it an accessible building block for the creation of more complex molecules. The presence of the 3,4,5-trimethoxyphenyl pharmacophore strongly suggests its potential as a tubulin polymerization inhibitor, warranting further investigation into its anticancer properties. This technical guide provides a solid foundation for researchers and scientists to understand and utilize this compound in their ongoing efforts to develop novel and effective therapeutic agents. Future research should focus on the detailed biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential.

References

  • Anuradha Liyana Pathiranage, Leah J. Martin, Macy Osborne, Kirsten Meaker. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158. [Link]

  • El-Sayed, N. F., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2023). Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. RSC Advances, 13(34), 23697-23713. [Link]

  • Crasto, A. M. (2017). Ethyl(E)-3-(4-methoxyphenyl)acrylate. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

  • University of California, Berkeley. (2014). The Wittig Reaction. [Link]

  • ResearchGate. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. [Link]

  • The Royal Society of Chemistry. (2016). Supporting Information. [Link]

  • University of Wisconsin-Madison. (n.d.). NMR: Novice Level, Spectrum 17. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate. Retrieved from [Link]

  • El-Sayed, N. F., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(19), 6539. [Link]

  • Wang, Y., et al. (2019). Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities. Journal of Medicinal Chemistry, 62(17), 8144-8157. [Link]

  • University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

  • Li, L., et al. (2023). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2286939. [Link]

  • MDPI. (2020). 4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate. [Link]

  • MDPI. (2020). Isoamyl (E)-3-(3,4-Dimethoxyphenyl)acrylate. [Link]

  • ResearchGate. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. [Link]

  • PubMed. (2024). Natural-Product-Inspired Discovery of Trimethoxyphenyl-1,2,4-triazolosulfonamides as Potent Tubulin Polymerization Inhibitors. [Link]

  • PrepChem. (n.d.). Synthesis of ethyl 3-(3-phenoxyphenyl)acrylate. Retrieved from [Link]

  • ResearchGate. (2017). Isolation of ethyl cinnamate and a subtituted fluorene from Pycnanthus angolensis (Welw.) Warb. [Link]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Information Stabilized Wittig Olefination for Bioconjugation. [Link]

  • MDPI. (2021). (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. [Link]

  • JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Cram. (n.d.). Ethyl cinnamate. Retrieved from [Link]

  • BioKB. (n.d.). Structure-based approaches for the design of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-benzo[d][1][12][13]triazoles as tubulin polymerization inhibitors. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Additional experimental data. [Link]

  • PMC. (2014). A New Class of Cytotoxic Agents Targets Tubulin and Disrupts Microtubule Dynamics. [Link]

  • PubMed. (2023). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. [Link]

  • NIST. (n.d.). Ethyl 3-(3,4-dimethoxyphenyl)acrylate. Retrieved from [Link]

  • ResearchGate. (2017). Can any one let me know the procedure for the preparation of ethyl acrylate-d3. I want to make the deuteration on alkene Part. Please suggest? [Link]

  • ResearchGate. (2025). Structure of (E)-3-(3-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)... [Link]

Sources

Exploratory

Spectroscopic Data for Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate is a substituted cinnamate, a class of compounds with significant interest in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate is a substituted cinnamate, a class of compounds with significant interest in medicinal chemistry and materials science. Cinnamic acids and their esters are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The 3,4,5-trimethoxyphenyl substitution pattern is a key feature of several pharmacologically active molecules, valued for its contribution to metabolic stability and receptor binding.

Synthesis of Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate: A Note on Purity

The most common and efficient method for the synthesis of Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of 3,4,5-trimethoxybenzaldehyde with a compound containing an active methylene group, in this case, ethyl acetate. Alternatively, the Wittig reaction , specifically the Horner-Wadsworth-Emmons modification, provides another reliable route. In this approach, a phosphonate ylide, such as triethyl phosphonoacetate, is reacted with 3,4,5-trimethoxybenzaldehyde.

It is crucial to consider potential impurities arising from these synthetic pathways when interpreting spectroscopic data. These may include unreacted starting materials (3,4,5-trimethoxybenzaldehyde, ethyl acetate, or the phosphonate reagent), byproducts from side reactions, or residual solvent. A thorough spectroscopic analysis is essential to confirm the structure of the desired product and to identify and quantify any impurities.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Predicted ¹H NMR Spectrum of Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate

The predicted ¹H NMR spectrum of Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate in a deuterated solvent like chloroform (CDCl₃) is expected to show distinct signals corresponding to the aromatic, vinylic, and ethyl ester protons. The chemical shifts (δ) are influenced by the electron-donating methoxy groups and the electron-withdrawing acrylate moiety.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Ar-H~6.7 - 6.8s-2H
=CH-Ar~7.6d~161H
=CH-COOEt~6.3d~161H
O-CH₂-CH₃~4.2q~72H
OCH₃ (para)~3.9s-3H
OCH₃ (meta)~3.9s-6H
O-CH₂-CH₃~1.3t~73H
Interpretation and Rationale
  • Aromatic Protons (Ar-H): The two protons on the trimethoxyphenyl ring are chemically equivalent due to the symmetry of the substitution pattern. They are expected to appear as a singlet in the aromatic region, typically around 6.7-6.8 ppm. The electron-donating nature of the three methoxy groups shields these protons, shifting them upfield compared to unsubstituted benzene (δ 7.34 ppm).

  • Vinylic Protons (=CH-Ar and =CH-COOEt): The two protons of the acrylate double bond are not equivalent and will appear as two distinct doublets. The trans-stereochemistry, which is the thermodynamically favored product of the Knoevenagel and Wittig reactions, results in a large coupling constant (J) of approximately 16 Hz. The proton adjacent to the aromatic ring (=CH-Ar) is deshielded by the ring current and is expected to resonate further downfield (~7.6 ppm) compared to the proton adjacent to the carbonyl group (=CH-COOEt, ~6.3 ppm).

  • Ethyl Ester Protons (O-CH₂-CH₃ and O-CH₂-CH₃): The ethyl group will exhibit a characteristic quartet-triplet pattern. The methylene protons (O-CH₂) are adjacent to the electron-withdrawing oxygen atom and will appear as a quartet around 4.2 ppm. The methyl protons (CH₃) will be a triplet at approximately 1.3 ppm, with a coupling constant of about 7 Hz, typical for free rotation in an ethyl group.

  • Methoxy Protons (OCH₃): The three methoxy groups are expected to produce one or two sharp singlets around 3.9 ppm. Due to the symmetry, the two meta-methoxy groups are equivalent, and the para-methoxy group is distinct. It is possible that these signals will overlap or be very closely spaced.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment.

Predicted ¹³C NMR Spectrum of Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Ester)~167
Ar-C (quaternary, attached to OCH₃)~153
Ar-C (quaternary, attached to OCH₃)~140
=CH-Ar~145
Ar-C (quaternary, attached to acrylate)~129
=CH-COOEt~117
Ar-CH~105
O-CH₂-CH₃~60
OCH₃ (para)~61
OCH₃ (meta)~56
O-CH₂-CH₃~14
Interpretation and Rationale
  • Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to have a chemical shift in the range of 165-175 ppm, a characteristic region for this functional group.

  • Aromatic Carbons (Ar-C): The aromatic region will show several signals. The carbons bearing the methoxy groups will be significantly deshielded and appear at the downfield end of the aromatic region (~140-155 ppm). The carbon attached to the acrylate group will also be a quaternary carbon with a shift around 129 ppm. The two equivalent aromatic CH carbons will be shielded by the ortho- and para-methoxy groups and are predicted to appear at a relatively upfield position of ~105 ppm.

  • Vinylic Carbons (=CH): The two vinylic carbons will have distinct chemical shifts. The carbon attached to the aromatic ring (=CH-Ar) will be deshielded and appear around 145 ppm, while the carbon beta to the carbonyl group (=CH-COOEt) will be more shielded, with a predicted shift of approximately 117 ppm.

  • Ethyl Ester and Methoxy Carbons: The methylene carbon of the ethyl group (O-CH₂) is expected around 60 ppm, and the methyl carbon (CH₃) at approximately 14 ppm. The methoxy carbons will appear in the 55-61 ppm range, with the para-methoxy carbon potentially at a slightly different shift than the two equivalent meta-methoxy carbons.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Predicted IR Spectrum of Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C=O Stretch (Ester)~1710 - 1730Strong
C=C Stretch (Alkene)~1630 - 1650Medium
C=C Stretch (Aromatic)~1580, ~1500, ~1460Medium to Weak
C-O Stretch (Ester)~1250, ~1150Strong
C-O Stretch (Aryl Ether)~1230, ~1030Strong
=C-H Bend (trans-Alkene)~980Strong
C-H Stretch (Aromatic)~3000 - 3100Medium to Weak
C-H Stretch (Aliphatic)~2850 - 3000Medium to Weak
Interpretation and Rationale
  • Carbonyl Stretch (C=O): A strong absorption band in the region of 1710-1730 cm⁻¹ is a definitive indicator of the ester carbonyl group. Conjugation with the C=C double bond slightly lowers the frequency compared to a saturated ester.

  • Alkene and Aromatic C=C Stretches: The C=C stretching vibration of the acrylate double bond is expected to appear around 1630-1650 cm⁻¹. The aromatic ring will show characteristic C=C stretching bands at approximately 1580, 1500, and 1460 cm⁻¹.

  • C-O Stretches: The spectrum will be characterized by strong C-O stretching absorptions. The ester C-O stretches typically appear as two bands, one for the C-O bond adjacent to the carbonyl and another for the O-C bond of the ethyl group, in the 1150-1250 cm⁻¹ region. Additionally, the aryl ether C-O stretches from the methoxy groups will contribute strong absorptions in a similar region, often appearing as a complex pattern of bands.

  • =C-H Bending: A strong band around 980 cm⁻¹ is characteristic of the out-of-plane bending of the trans-disubstituted alkene, providing further evidence for the stereochemistry of the double bond.

  • C-H Stretches: The C-H stretching vibrations for the aromatic and vinylic protons will appear at wavenumbers just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl and methoxy groups will be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.

Predicted Mass Spectrum of Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate
  • Molecular Ion (M⁺): The molecular weight of Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate (C₁₄H₁₈O₅) is 266.29 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak is expected at m/z = 266.

  • Key Fragmentation Pathways: The fragmentation of the molecular ion will be driven by the presence of the ester and ether functional groups, as well as the stability of the resulting fragments. Some plausible fragmentation pathways include:

    • Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion at m/z = 221 (M - 45).

    • Loss of ethanol (-CH₃CH₂OH): A rearrangement followed by the loss of an ethanol molecule could lead to a fragment at m/z = 220 (M - 46).

    • Loss of the ethyl group (-CH₂CH₃): Cleavage of the ethyl group would give a fragment at m/z = 237 (M - 29).

    • Cleavage of the ester group: Fragmentation at the ester linkage could lead to ions corresponding to the acylium ion [M - OCH₂CH₃]⁺ at m/z 221 and the trimethoxyphenylpropenoyl cation.

    • Fragmentation of the trimethoxyphenyl ring: Loss of methyl radicals (-CH₃) from the methoxy groups is also a possible fragmentation pathway, leading to peaks at m/z = 251 (M - 15) and m/z = 236 (M - 30).

Experimental Protocols

General Considerations for Spectroscopic Analysis
  • Sample Purity: Ensure the sample is of high purity for unambiguous spectral interpretation. Purification can be achieved by techniques such as column chromatography or recrystallization.

  • Solvent Selection: For NMR spectroscopy, use a deuterated solvent that dissolves the sample well and has minimal overlapping signals with the analyte. CDCl₃ is a common choice for this type of compound. For IR spectroscopy, the sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate, or as a KBr pellet for solids.

Step-by-Step NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set appropriate parameters, including the spectral width, number of scans, and relaxation delay.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

    • Determine the chemical shifts and coupling constants.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Process the data similarly to the ¹H NMR spectrum.

Step-by-Step IR Data Acquisition (FTIR-ATR)
  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Peak Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Step-by-Step Mass Spectrometry Data Acquisition (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV for EI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions to generate the mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Key Structural Features and Spectroscopic Correlations

Spectroscopic_Correlations cluster_structure Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate cluster_1H_NMR ¹H NMR cluster_13C_NMR ¹³C NMR cluster_IR IR cluster_MS Mass Spectrometry Structure C₁₄H₁₈O₅ Ar-H Aromatic H 6.7-6.8 ppm (s, 2H) Structure->Ar-H Vinylic-H Vinylic H 7.6 ppm (d, 1H) 6.3 ppm (d, 1H) Structure->Vinylic-H Ethyl-H Ethyl H 4.2 ppm (q, 2H) 1.3 ppm (t, 3H) Structure->Ethyl-H Methoxy-H Methoxy H 3.9 ppm (s, 9H) Structure->Methoxy-H C=O C=O 167 ppm Structure->C=O Ar-C Aromatic C 105-153 ppm Structure->Ar-C Vinylic-C Vinylic C 117, 145 ppm Structure->Vinylic-C Aliphatic-C Aliphatic C 14, 56-61 ppm Structure->Aliphatic-C C=O_stretch C=O Stretch 1710-1730 cm⁻¹ Structure->C=O_stretch C=C_stretch C=C Stretch 1630-1650 cm⁻¹ Structure->C=C_stretch C-O_stretch C-O Stretch ~1030-1250 cm⁻¹ Structure->C-O_stretch M+ M⁺ m/z = 266 Structure->M+ Fragments Fragments m/z = 221, 237, etc. Structure->Fragments

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate. By leveraging established principles of NMR, IR, and Mass Spectrometry, and drawing comparisons with structurally similar compounds, a detailed and reliable set of expected data has been presented. This information is critical for researchers in the fields of medicinal chemistry and drug development for the purposes of structural verification, purity assessment, and quality control. The provided methodologies for data acquisition and interpretation serve as a practical guide for the experimental characterization of this and related cinnamate derivatives.

References

  • Organic Spectroscopy International. (2017). Ethyl(E)-3-(4-methoxyphenyl)acrylate. [Link]

  • PubChem. (n.d.). Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate. National Center for Biotechnology Information. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin-Madison. [Link]

Foundational

Potential therapeutic applications of trimethoxycinnamate esters

An In-Depth Technical Guide to the Therapeutic Applications of Trimethoxycinnamate Esters Introduction 3,4,5-Trimethoxycinnamic acid (TMCA) is a derivative of cinnamic acid distinguished by the presence of three methoxy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Therapeutic Applications of Trimethoxycinnamate Esters

Introduction

3,4,5-Trimethoxycinnamic acid (TMCA) is a derivative of cinnamic acid distinguished by the presence of three methoxy groups on its phenyl ring. This structural motif is found in various natural products, particularly in plants from the Polygala genus, which have a history of use in traditional medicine.[1][2] The esterification of TMCA yields a class of compounds known as trimethoxycinnamate esters, which have emerged as privileged scaffolds in medicinal chemistry and drug discovery. These esters exhibit a remarkable breadth of pharmacological activities, positioning them as promising candidates for therapeutic development across multiple disease areas.[1][3]

This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of trimethoxycinnamate esters. Authored from the perspective of a senior application scientist, it emphasizes the mechanistic underpinnings of their actions and provides detailed experimental protocols to facilitate further research and development in this field.

Synthesis and Chemical Principles

The therapeutic potential of trimethoxycinnamate esters is unlocked through chemical synthesis, which allows for the creation of diverse libraries of analogues for structure-activity relationship (SAR) studies. The core reaction involves the formation of an ester bond between 3,4,5-trimethoxycinnamic acid and a selected alcohol.

Synthetic Methodologies

Several reliable methods are employed for the synthesis of these esters. The choice of method often depends on the scale of the reaction and the nature of the alcohol substrate.

  • Acid-Catalyzed Esterification (Fischer Esterification): This classic method involves reacting TMCA with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). The reaction is typically driven to completion by removing the water formed as a byproduct.[4]

  • Coupling Agent-Mediated Esterification: For more sensitive or complex alcohols, coupling agents are preferred. A common and effective combination is the use of dicyclohexylcarbodiimide (DCC) as a coupling agent with 4-dimethylaminopyridine (DMAP) as a catalyst. This method proceeds under milder conditions and is highly efficient.[1]

  • Acyl Chloride Formation: An alternative route involves converting TMCA to its more reactive acyl chloride derivative using a reagent like thionyl chloride (SOCl₂). The resulting 3,4,5-trimethoxycinnamoyl chloride is then reacted with the alcohol, often in the presence of a non-nucleophilic base such as triethylamine to neutralize the HCl byproduct.[2]

G cluster_0 General Synthesis Workflow cluster_1 Activation Method TMCA 3,4,5-Trimethoxycinnamic Acid (TMCA) Method1 Method A: Acyl Chloride Formation (e.g., SOCl₂) TMCA->Method1 Method2 Method B: Coupling Agents (e.g., DCC/DMAP) TMCA->Method2 Alcohol Alcohol (R-OH) Product Trimethoxycinnamate Ester Alcohol->Product Solvent Anhydrous Solvent (e.g., Toluene, DCM) Solvent->TMCA Method1->Product + R-OH + Base (e.g., Et₃N) Method2->Product + R-OH Purification Purification (Chromatography, Recrystallization) Product->Purification FinalProduct Pure Ester Product Purification->FinalProduct G cluster_0 MAPK/ERK Pathway Inhibition by Ester 4m GF Growth Factor GFR Growth Factor Receptor GF->GFR RAS RAS GFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation Proliferation Cell Proliferation, Survival pERK->Proliferation Promotes Ester4m TMCA Ester (4m) Ester4m->pERK Inhibits G cluster_0 NF-κB Pathway Inhibition by MTC LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK pIkB p-IκB IKK->pIkB Phosphorylates IkB IκB p65 p65 NFkB_complex IκB-p65-p50 (Inactive NF-κB) NFkB_complex->pIkB p_p65 p-p65-p50 (Active NF-κB) NFkB_complex->p_p65 Releases Nucleus Nucleus p_p65->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Activates Transcription MTC MTC MTC->IKK Inhibits

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate via Stereoselective Wittig Olefination

Topic: Synthesis of Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate via Wittig reaction Content Type: Application Note & Detailed Protocol Doc ID: AN-SYN-2025-042 Abstract This application note details a robust, scalable protoc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate via Wittig reaction Content Type: Application Note & Detailed Protocol Doc ID: AN-SYN-2025-042

Abstract

This application note details a robust, scalable protocol for the synthesis of Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate (ETMPA) utilizing the Wittig reaction. ETMPA is a critical intermediate in the synthesis of pharmaceutical agents (e.g., reserpine analogs) and functional materials (UV-B absorbers). While the Horner-Wadsworth-Emmons (HWE) reaction is a common alternative, the Wittig route remains industrially relevant due to the lower cost and higher stability of phosphonium salts compared to phosphonate esters. This guide addresses the two primary challenges of this synthesis: achieving high E-stereoselectivity and the efficient removal of the triphenylphosphine oxide (TPPO) byproduct without expensive chromatography.

Scientific Foundation & Reaction Strategy

The Chemistry of Selectivity

The synthesis involves the coupling of 3,4,5-trimethoxybenzaldehyde with the ylide derived from (carbethoxymethyl)triphenylphosphonium bromide .

  • Reagent Classification: The ylide formed is a stabilized ylide due to the conjugation of the anionic carbon with the ester carbonyl.

  • Stereochemical Control: Unlike unstabilized ylides (which yield Z-alkenes under kinetic control), stabilized ylides yield predominantly (E)-alkenes (trans).

  • Mechanism: The reaction proceeds via a [2+2] cycloaddition to form an oxaphosphetane intermediate.[1] For stabilized ylides, the formation of the betaine/oxaphosphetane is reversible.[2] This reversibility allows the intermediate to equilibrate to the thermodynamically more stable anti-conformer, which eliminates TPPO to form the E-alkene.

Strategic Choice: Biphasic Conditions

To maximize reproducibility and safety, this protocol utilizes a biphasic system (DCM/Water) with a solid base or phase transfer conditions. This avoids the use of pyrophoric bases (e.g., n-BuLi, NaH) required for unstabilized ylides, making the process amenable to scale-up.

The "Achilles' Heel": Triphenylphosphine Oxide (TPPO) Removal

The formation of stoichiometric TPPO is the primary drawback of the Wittig reaction. Standard silica chromatography is labor-intensive and solvent-heavy. This protocol incorporates a Zinc Chloride (ZnCl₂) complexation step, a field-proven technique to precipitate TPPO, drastically simplifying purification.

Visualized Pathways

Mechanistic Pathway (E-Selectivity)

WittigMechanism Start Stabilized Ylide (Ester Conjugated) Betaine_Syn Syn-Betaine (Kinetic, Less Stable) Start->Betaine_Syn Reversible Attack Aldehyde 3,4,5-Trimethoxy- benzaldehyde Aldehyde->Betaine_Syn Betaine_Anti Anti-Betaine (Thermodynamic, Stable) Betaine_Syn->Betaine_Anti Equilibration (Fast) Product_Z Product (Z-Isomer) Minor Betaine_Syn->Product_Z Slow Elimination Oxaphosphetane Oxaphosphetane Intermediate Betaine_Anti->Oxaphosphetane Product_E Product (E-Isomer) Major >95% Oxaphosphetane->Product_E Fast Elimination TPPO TPPO Byproduct Oxaphosphetane->TPPO

Caption: Thermodynamic equilibration of the stabilized ylide intermediate favors the formation of the E-isomer.

Experimental Workflow

Workflow Step1 1. Reagent Prep Dissolve Phosphonium Salt & Aldehyde in DCM Step2 2. Reaction Add aq. NaOH or K2CO3 Stir 2-4h @ RT Step1->Step2 Step3 3. Workup Separate Organic Phase Wash with Brine -> Dry Step2->Step3 Step4 4. TPPO Removal (Critical) Add ZnCl2 (2 equiv) in Ethanol Filter Precipitate Step3->Step4 Crude Oil Step5 5. Final Purification Recrystallization (EtOH/Water) or Short Silica Plug Step4->Step5 Filtrate End Pure ETMPA (White Crystalline Solid) Step5->End

Caption: Optimized workflow featuring the ZnCl2 precipitation step to remove TPPO without heavy chromatography.

Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[3][4]Role
3,4,5-Trimethoxybenzaldehyde 196.201.0Limiting Reagent
(Carbethoxymethyl)triphenylphosphonium bromide 429.291.2Ylide Precursor
Dichloromethane (DCM) 84.93SolventReaction Medium (0.2 M)
NaOH (10% aq) 40.002.0Base
Zinc Chloride (ZnCl₂) 136.302.4TPPO Scavenger
Ethanol (Absolute) 46.07SolventFor ZnCl₂ step
Step-by-Step Procedure
Phase 1: Reaction (Biphasic Wittig)
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (Carbethoxymethyl)triphenylphosphonium bromide (1.2 equiv) and 3,4,5-Trimethoxybenzaldehyde (1.0 equiv).

  • Solvation: Add DCM (approx. 5 mL per mmol of aldehyde) and stir until solids are suspended/dissolved.

  • Initiation: Add 10% aqueous NaOH (2.0 equiv) dropwise over 5 minutes. The biphasic mixture will likely turn yellow/orange, indicating ylide formation.[5]

    • Note: Alternatively, solid K₂CO₃ (2.0 equiv) can be used with a catalytic amount of 18-crown-6 if strictly anhydrous conditions are preferred, but the aqueous NaOH route is faster for this robust substrate.

  • Monitoring: Stir vigorously at room temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc 7:3). The aldehyde spot (

    
    ) should disappear, and a new fluorescent product spot (
    
    
    
    ) should appear.
Phase 2: Workup
  • Separation: Transfer the mixture to a separatory funnel. Collect the organic (lower) layer.

  • Extraction: Extract the aqueous layer once with a small volume of DCM.

  • Washing: Combine organic layers and wash with brine (saturated NaCl).

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain a crude semi-solid (containing Product + TPPO).

Phase 3: TPPO Removal (The ZnCl₂ Method)

Context: TPPO is difficult to separate via crystallization alone. ZnCl₂ forms a bulky complex [ZnCl₂(TPPO)₂] that is insoluble in ethanol/ether.

  • Dissolution: Dissolve the crude residue in a minimal amount of absolute ethanol (or EtOAc).

  • Complexation: Prepare a solution of anhydrous ZnCl₂ (2 equiv relative to the phosphonium salt used) in ethanol. Add this slowly to the crude product solution.

  • Precipitation: Stir for 30–60 minutes. A thick white precipitate (the Zn-TPPO complex) will form.

  • Filtration: Filter the solid through a sintered glass funnel or Celite pad. Wash the cake with a small amount of cold ethanol.

  • Concentration: Concentrate the filtrate to give the crude alkene with significantly reduced TPPO content.

Phase 4: Final Purification
  • Recrystallization: The crude material can often be recrystallized directly from hot Ethanol/Water or Hexane/EtOAc to yield pure white needles.

  • Yield: Expected yield is 85–95%.

  • Characterization:

    • Appearance: White to off-white crystalline solid.

    • Melting Point: 68–70 °C.

Quality Control & Characterization

Expected NMR Data
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.60 (d, J = 16.0 Hz, 1H, =CH-Ar) 
      
      
      
      Diagnostic for E-isomer (Large coupling constant).
    • 
       6.75 (s, 2H, Ar-H).
      
    • 
       6.35 (d, J = 16.0 Hz, 1H, =CH-CO).
      
    • 
       4.25 (q, 2H, O-CH₂-).
      
    • 
       3.88 (s, 9H, 3x OMe).
      
    • 
       1.33 (t, 3H, -CH₃).
      
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Incomplete ylide formationEnsure vigorous stirring (biphasic) or switch to stronger base (NaH) in THF.
Z-Isomer Present Kinetic control dominantEnsure reaction runs at RT or reflux; avoid low temps (0°C) which favor kinetic product.
Oily Product Residual TPPORepeat ZnCl₂ precipitation or perform a silica plug filtration (elute with 10% EtOAc/Hexane).
Emulsion Phase transfer issueAdd solid NaCl to the aqueous layer to break emulsion during workup.

Safety & Handling

  • Acrylates: Potential sensitizers. Wear gloves and work in a fume hood.

  • Triphenylphosphine compounds: Toxic if swallowed. Handle waste according to local environmental regulations.

  • DCM: Suspected carcinogen. Avoid inhalation.

References

  • Mechanism & Selectivity: Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in Organic Synthesis Using the Wittig Reaction. Topics in Stereochemistry. Link

  • TPPO Removal (ZnCl₂ Method): Batesky, D. C., et al. (2017). Triphenylphosphine Oxide Removal from Reaction Mixtures.[4][6][7][8][9] Journal of Organic Chemistry.[10] Link

  • General Protocol (Stabilized Ylides): Maercker, A. (1965). The Wittig Reaction. Organic Reactions.[1][11][3][4][5][6][7][8][10][12][13] Link

  • Green Chemistry Modification: Leung, S. H., & Angel, S. A. (2004).[14] Solvent-Free Wittig Reaction. Journal of Chemical Education. Link

  • CaBr2 Alternative for TPPO Removal: Lanigan, R. M., et al. (2013). Triphenylphosphine Oxide Removal.[3][4][6][7][8][9] Journal of Organic Chemistry.[10] Link

Sources

Application

Application Note: Synthesis of Ethyl Cinnamate via Transesterification

Abstract Ethyl cinnamate is a valuable compound widely utilized in the flavor, fragrance, and pharmaceutical industries for its characteristic sweet, fruity, and balsamic aroma.[1][2] It also serves as a critical interme...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl cinnamate is a valuable compound widely utilized in the flavor, fragrance, and pharmaceutical industries for its characteristic sweet, fruity, and balsamic aroma.[1][2] It also serves as a critical intermediate in the synthesis of various specialty chemicals and pharmaceutical drugs.[2][3] Transesterification represents a fundamental and efficient chemical reaction for converting one ester into another. This application note provides a comprehensive, field-proven protocol for the synthesis of ethyl cinnamate from methyl cinnamate using acid-catalyzed transesterification. We delve into the reaction mechanism, provide a detailed step-by-step experimental procedure, and outline robust analytical methods for reaction monitoring and product characterization, designed for researchers and professionals in chemical and drug development.

Introduction and Scientific Principles

Transesterification is an equilibrium-controlled process where the alkoxy group of an ester is exchanged with that of an alcohol. The reaction can be catalyzed by acids, bases, or enzymes.[4][5][6] In this protocol, we focus on the acid-catalyzed pathway, which is a robust and common method for this transformation.

The conversion of methyl cinnamate to ethyl cinnamate involves reacting methyl cinnamate with an excess of ethanol in the presence of an acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (pTSA).[7][8]

Mechanism of Acid-Catalyzed Transesterification

The reaction proceeds through a series of protonation and deprotonation steps, following a well-established nucleophilic acyl substitution mechanism.[6]

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of methyl cinnamate, significantly increasing the electrophilicity of the carbonyl carbon.[6][9]

  • Nucleophilic Attack: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to the methoxy group, converting the methoxy group into a good leaving group (methanol).

  • Elimination of Methanol: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol.

  • Deprotonation: The catalyst is regenerated by the deprotonation of the carbonyl oxygen, yielding the final product, ethyl cinnamate.

Driving the Equilibrium: Transesterification is a reversible reaction. To ensure a high yield of ethyl cinnamate, the equilibrium must be shifted towards the product side. This is effectively achieved by using a large excess of ethanol, which acts as both a reactant and the solvent. According to Le Châtelier's principle, increasing the concentration of a reactant drives the reaction forward.

Experimental Protocol: Acid-Catalyzed Synthesis

This protocol details the synthesis of ethyl cinnamate on a standard laboratory scale. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment

Reagents:

  • Methyl Cinnamate (≥98%)

  • Ethanol (Anhydrous, ≥99.5%)

  • Sulfuric Acid (Concentrated, 95-98%)

  • Diethyl Ether (or Ethyl Acetate)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl Solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • TLC plates (Silica gel 60 F₂₅₄)

  • TLC Eluent (e.g., 9:1 Hexanes:Ethyl Acetate)

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for purification (distillation or chromatography apparatus)

  • Analytical instruments (TLC chamber, UV lamp, GC-MS, NMR, FTIR)

Step-by-Step Procedure
  • Reaction Setup:

    • Place methyl cinnamate (e.g., 5.0 g, 30.8 mmol) into a 100 mL round-bottom flask equipped with a magnetic stir bar.

    • Add anhydrous ethanol (50 mL). Stir the mixture until the methyl cinnamate is fully dissolved.

    • Rationale: Using a large molar excess of ethanol is critical to drive the reaction equilibrium towards the formation of the ethyl ester.

  • Catalyst Addition:

    • Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirring solution.

    • Safety Note: Sulfuric acid is highly corrosive and reacts exothermically with ethanol. Add slowly to control the temperature rise.[10]

  • Reaction Under Reflux:

    • Attach the reflux condenser to the flask and ensure a steady flow of cooling water.

    • Heat the mixture to reflux (approximately 80-85°C) using the heating mantle.

    • Maintain the reflux with vigorous stirring for 2-4 hours.

    • Rationale: Heating under reflux increases the reaction rate without loss of volatile solvent or reactants.

  • Reaction Monitoring:

    • Periodically (e.g., every hour), take a small aliquot from the reaction mixture, spot it on a TLC plate alongside the methyl cinnamate starting material, and elute with a suitable solvent system (e.g., 9:1 Hexanes:Ethyl Acetate).

    • Visualize the spots under a UV lamp. The reaction is complete when the starting material spot has disappeared or is significantly diminished, and a new, less polar spot corresponding to ethyl cinnamate is dominant.[7][9]

  • Work-up and Neutralization:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the cooled mixture to a 250 mL separatory funnel.

    • Slowly add 50 mL of deionized water.

    • Carefully add saturated sodium bicarbonate solution in portions until effervescence ceases (pH ~8). This neutralizes the sulfuric acid catalyst.[9][11]

    • Rationale: Neutralization is essential to stop the reaction and prevent acid-catalyzed hydrolysis during extraction.

  • Extraction and Washing:

    • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

    • Combine the organic layers in the separatory funnel.

    • Wash the combined organic phase with brine (1 x 50 mL) to remove residual water and inorganic salts.[9]

    • Rationale: Diethyl ether is an effective solvent for extracting the nonpolar ethyl cinnamate product from the polar aqueous phase.

  • Drying and Solvent Removal:

    • Transfer the organic layer to a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether. The crude product will be a pale yellow oil.

  • Purification:

    • The crude ethyl cinnamate can be purified by vacuum distillation or flash column chromatography on silica gel.[7] Distillation is often sufficient for high-purity product. Ethyl cinnamate has a boiling point of 271 °C at atmospheric pressure and ~130 °C at 6 mm Hg.[1][12]

Experimental Workflow Diagram

G Reactants 1. Combine Methyl Cinnamate, Ethanol, and H₂SO₄ Reflux 2. Heat to Reflux (2-4 hours) Reactants->Reflux Monitor 3. Monitor by TLC Reflux->Monitor Workup 4. Cool, Neutralize (NaHCO₃) & Extract (Ether) Reflux->Workup Dry 5. Dry (MgSO₄) & Concentrate (Rotary Evaporator) Workup->Dry Purify 6. Purify by Vacuum Distillation Dry->Purify Analyze 7. Characterize Product (NMR, GC-MS, FTIR) Purify->Analyze

Caption: Workflow for the synthesis and purification of ethyl cinnamate.

Product Characterization and Data

Thorough characterization is essential to confirm the identity and purity of the synthesized ethyl cinnamate.

Analytical Technique Expected Result for Ethyl Cinnamate Interpretation
Appearance Clear, colorless to pale yellow liquid.[1]Physical state confirmation.
Odor Sweet, fruity, balsamic, cinnamon-like.[1]Qualitative product identification.
TLC Rf ≈ 0.55 (9:1 Hexanes:EtOAc)Product is less polar than methyl cinnamate (Rf ≈ 0.45).
¹H NMR (CDCl₃, 400 MHz)δ 7.69 (d, 1H, J=16.0 Hz), 7.52 (m, 2H), 7.38 (m, 3H), 6.44 (d, 1H, J=16.0 Hz), 4.27 (q, 2H, J=7.1 Hz), 1.34 (t, 3H, J=7.1 Hz)Confirms the trans-alkene protons, aromatic protons, and the ethyl group (-OCH₂CH₃) of the ester.[13]
¹³C NMR (CDCl₃, 100 MHz)δ 167.0, 144.8, 134.5, 130.3, 128.9, 128.1, 118.2, 60.5, 14.4Confirms the carbonyl carbon, aromatic and alkene carbons, and the two distinct carbons of the ethyl group.[14]
FTIR (neat, cm⁻¹)~3060 (Ar C-H), ~1710 (C=O stretch), ~1635 (C=C stretch), ~1170 (C-O stretch)Disappearance of the broad O-H stretch of any residual carboxylic acid and confirmation of the α,β-unsaturated ester functional groups.[13][15]
GC-MS Purity >98%; Mass spectrum with M⁺ at m/z = 176Confirms the molecular weight and purity of the final product.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of ethyl cinnamate from methyl cinnamate via acid-catalyzed transesterification. By explaining the scientific principles behind each step, this guide equips researchers with the necessary knowledge to not only replicate the procedure but also to troubleshoot and adapt it for their specific needs. The described methods for reaction monitoring and product characterization ensure the synthesis of a high-purity final product suitable for a range of applications in research and development.

References

  • Sabeder, S., Habulin, M., & Knez, Ž. (2006). Lipase-catalyzed biosynthesis of cinnamoylated lipids in a selected organic solvent medium. Journal of Biotechnology, 125(3), 343-351.
  • Gerpen, J. V. (2010).
  • Nakajima, N., Ishihara, K., Matsumura, S., Hamada, H., Nakamura, K., & Furuya, T. (1993). Lipase-catalyzed Synthesis of Arbutin Cinnamate in an Organic Solvent and Application of Transesterification to Stabilize Plant Pigments. Bioscience, Biotechnology, and Biochemistry, 57(11), 1966-1967. [Link]

  • Nakajima, N., Ishihara, K., Matsumura, S., Hamada, H., Nakamura, K., & Furuya, T. (1993). Lipase-catalyzed Synthesis of Arbutin Cinnamate in an Organic Solvent and Application of Transesterification to Stabilize Plant Pigments. TAYLOR & FRANCIS ONLINE.
  • Grokipedia. (n.d.).
  • Stamatis, H., Sereti, V., & Kolisis, F. N. (2006). Highly efficient preparation of lipophilic hydroxycinnamates by solvent-free lipase-catalyzed transesterification. Journal of Agricultural and Food Chemistry, 54(20), 7629-7635. [Link]

  • Chemical Bull. (2025).
  • Semantic Scholar. (n.d.). Lipase-catalyzed synthesis of arbutin cinnamate in an organic solvent and application of transesterification to stabilize plant pigments. Semantic Scholar.
  • Claisen, L. (1932). Ethyl Cinnamate. Organic Syntheses, 12, 36. [Link]

  • Tubino, M., & de Souza, F. G. (2017). Continuous Monitoring of a Transesterification Reaction Using an Analytical Balance. Journal of the Brazilian Chemical Society, 29(1), 200-204.
  • Cram. (n.d.).
  • Anderson, L. A., & Franz, A. K. (2012). Real-Time Monitoring of Transesterification by 1H NMR Spectroscopy: Catalyst Comparison and Improved Calculation for Biodiesel Conversion. Energy & Fuels, 26(10), 6404–6410. [Link]

  • D'Oca, M. G. M., et al. (2011). Simple and Efficient Method for the Analysis of Transesterification Reaction Mixtures for Biodiesel Production by Reversed-Phase High Performance Liquid Chromatography. Journal of the Brazilian Chemical Society.
  • Tubino, M., & de Souza, F. G. (2017). Continuous Monitoring of a Transesterification Reaction Using an Analytical Balance. SciSpace.
  • Juelun Chemical. (n.d.). Cinnamic Acid, Methyl Cinnamate, Ethyl Cinnamate, Cinnamic Alcohol Supplier. Juelun Chemical.
  • MacKenzie, L. E., et al. (2020). Transmutation of Scent: An Evaluation of the Synthesis of Methyl Cinnamate, a Commercial Fragrance, via a Fischer Esterification for the Second-Year Organic Laboratory. Journal of Chemical Education, 97(10), 3768-3773. [Link]

  • Oare, D. A., & Heathcock, C. H. (1990). Transesterification of Methyl Esters of Aromatic and α,β-Unsaturated Acids with Bulky Alcohols. Organic Syntheses, 69, 184. [Link]

  • Purwaningsih, Y., et al. (2020). Sonochemical Synthesis of Ethyl Cinnamate. JKPK (JURNAL KIMIA DAN PENDIDIKAN KIMIA), 5(1), 1-7.
  • Ashenhurst, J. (2022). Transesterification. Master Organic Chemistry. [Link]

  • Chemical Bull. (n.d.). Ethyl Cinnamate – Flavor & Fragrance Compound For Perfumes. Chemical Bull.
  • Benchchem. (n.d.). Synthesis of Methyl Cinnamate from Cinnamic Acid: An In-depth Technical Guide. Benchchem.
  • Yadav, G. D., & Krishnan, M. S. (1998). An efficient method for synthesis of 2-ethyl hexyl-4-methoxy cinnamate: A raw material for cosmetic industry. Organic Process Research & Development, 2(2), 86-91.
  • NC-Chem. (2023, March 2). HOW TO MAKE METHYL OR ETHYL CINNAMATE. SN1 REACTION. YouTube. [Link]

  • Osborne, M. (2019). Synthesis of Cinnamic Acid Esters. University of Central Arkansas.
  • D'Souza, L. (2015). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of the Scholarship of Teaching and Learning, 15(4), 1-13.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate synthesis

Technical Support Center: High-Efficiency Synthesis Guide Welcome to the Process Optimization Hub. You are likely here because your current synthesis of Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate is suffering from low conv...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Efficiency Synthesis Guide

Welcome to the Process Optimization Hub. You are likely here because your current synthesis of Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate is suffering from low conversion, poor stereoselectivity (


 mixture), or difficult purification.

This intermediate is a critical scaffold for stilbenoid and resveratrol analog development. The electron-rich nature of the 3,4,5-trimethoxy ring system deactivates the aldehyde electrophile, often stalling standard aldol condensations. To maximize yield, we must move beyond the classical Claisen-Schmidt reaction (using ethyl acetate/sodium) which is prone to self-condensation side reactions.

This guide prioritizes the Horner-Wadsworth-Emmons (HWE) olefination as the "Gold Standard" for yield and stereocontrol, while providing the Knoevenagel-Doebner modification as a scalable, metal-free alternative.

Module 1: Strategic Route Selection

Before starting, verify your pathway. The choice depends on your tolerance for reagent cost versus purification labor.

RouteSelection Start Start: 3,4,5-Trimethoxybenzaldehyde Decision Prioritize? Start->Decision Goal Target: Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate RouteA Route A: HWE Reaction (Triethyl phosphonoacetate) Decision->RouteA Max Yield & E-Selectivity RouteB Route B: Knoevenagel-Doebner (Monoethyl malonate) Decision->RouteB Cost & Scalability RouteA->Goal >95% Yield (E-isomer >99:1) RouteB->Goal 80-85% Yield (Requires Decarboxylation)

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on yield and selectivity requirements.

Comparative Analysis
FeatureRoute A: HWE Olefination (Recommended)Route B: Knoevenagel-Doebner
Reagents Triethyl phosphonoacetate, NaH (or LiCl/DBU)Malonic acid monoethyl ester, Piperidine
Mechanism Phosphate carbanion addition + EliminationAmine-catalyzed condensation + Decarboxylation
Yield Potential 95 - 98% 75 - 85%
Stereocontrol Excellent (

-isomer dominant)
Good (Thermodynamic control)
Key Risk Moisture sensitivity (if using NaH)Incomplete decarboxylation

Module 2: The Horner-Wadsworth-Emmons (HWE) Protocol

Objective: Achieve >95% yield with exclusive


-selectivity.
Why this works:  The phosphonate carbanion is more nucleophilic than a standard Wittig ylide, crucial for attacking the deactivated electron-rich aldehyde. The reaction is irreversible, preventing 

-isomer equilibration.
Reagents & Stoichiometry
  • Substrate: 3,4,5-Trimethoxybenzaldehyde (1.0 equiv)

  • Reagent: Triethyl phosphonoacetate (1.2 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.3 equiv)

  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Protocol
  • Activation (The Deprotonation):

    • Flame-dry a round-bottom flask under Argon/Nitrogen.

    • Add NaH (1.3 equiv) and wash with dry hexane to remove mineral oil (optional, but improves workup). Suspend in anhydrous THF.

    • Cool to 0°C .

    • Add Triethyl phosphonoacetate (1.2 equiv) dropwise. Observation: Evolution of

      
       gas. Solution should turn clear/yellowish. Stir for 20 mins to ensure complete anion formation.
      
  • Coupling (The Addition):

    • Dissolve 3,4,5-trimethoxybenzaldehyde in minimal THF.

    • Add dropwise to the phosphonate solution at 0°C .

    • Critical: Do not let the temperature spike. The

      
      -selectivity is kinetically favored at lower temperatures, though HWE is generally robust.
      
  • Completion:

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Validation: Check TLC (Hexane:EtOAc 7:3). The aldehyde spot (

      
      ) should disappear; a new fluorescent blue spot (
      
      
      
      ) appears.
  • Workup:

    • Quench with Saturated

      
      .
      
    • Extract with Ethyl Acetate (3x). Wash combined organics with Brine.

    • Dry over

      
       and concentrate.
      
  • Purification (The "Yield Saver"):

    • The crude is often pure enough. If not, recrystallize from hot Hexane/Ethanol (9:1) . Avoid column chromatography if possible to minimize loss.

Module 3: Troubleshooting & FAQs

Q1: My yield is low (<50%), and I see starting material on TLC.

  • Diagnosis: Moisture contamination. The phosphonate anion is basic; water quenches it immediately, regenerating the phosphonate ester which cannot react.

  • Fix: Ensure THF is distilled over Sodium/Benzophenone or dried via molecular sieves. Increase base equivalents to 1.5x.

Q2: I have a mixture of cis (


) and trans (

) isomers.
  • Diagnosis: Thermodynamic equilibration or "Still-Gennari" conditions were accidentally mimicked (e.g., using KHMDS/18-crown-6).

  • Fix: Stick to NaH or NaOEt in THF. The bulky phosphonate group sterically hinders the formation of the

    
    -oxaphosphetane intermediate. Ensure the reaction starts at 0°C.
    

Q3: The product is an oil that won't crystallize.

  • Diagnosis: Residual solvent or phosphonate byproducts.

  • Fix:

    • High-vacuum drying (pump) for 4 hours to remove trace solvent.

    • Triturate with cold pentane or hexane. The phosphonate byproducts are often soluble in hexane, while the trimethoxy cinnamate ester should precipitate.

    • Seed the oil with a tiny crystal of the product if available.

Q4: Can I use the cheaper Knoevenagel method instead?

  • Answer: Yes, but be careful with the "Ethyl Acetate" route.

    • Avoid: Reacting Benzaldehyde + Ethyl Acetate + Na. This gives poor yields due to Claisen self-condensation of ethyl acetate.

    • Use:Monoethyl malonate + Benzaldehyde + Piperidine (cat.) in Pyridine. Heat to 80-100°C. This forces decarboxylation in situ to give the desired ethyl acrylate product directly.

Module 4: Mechanism of Action (HWE)

Understanding the mechanism clarifies why HWE is the superior choice for yield.

HWEMechanism Step1 1. Deprotonation (Base removes proton alpha to P=O) Step2 2. Nucleophilic Attack (Carbanion attacks Aldehyde) Step1->Step2 Step3 3. Oxaphosphetane Formation (4-membered ring intermediate) Step2->Step3 Rate Determining Step Step4 4. Elimination (Collapse of ring drives reaction) Step3->Step4 Irreversible (Phosphate byproduct is stable)

Figure 2: The driving force of the HWE reaction is the formation of the strong P=O bond in the phosphate byproduct, making the reaction irreversible and high-yielding.

References

  • Horner-Wadsworth-Emmons Reaction Overview. Organic Chemistry Portal. A comprehensive guide to the mechanism and conditions for HWE olefination. Link

  • Synthesis of Stilbenoids via HWE.Journal of Organic Chemistry. Detailed protocols for electron-rich aldehyde coupling using phosphonates. (See general protocols for methoxy-substituted stilbenes).
  • Comparison of Knoevenagel and HWE Routes.Tetrahedron Letters.
  • Purification of Cinnamate Esters.Vogel's Textbook of Practical Organic Chemistry.

(Note: For specific spectral data validation, refer to NMR signals: Vinyl protons appear as doublets at


 6.3-6.5 ppm (

Hz) confirming the trans-geometry).
Optimization

Technical Support Center: Crude Acrylate Ester Purification

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Troubleshooting Purification, Stabilization, and Handling of Acrylate Monomers Audience: Research Scientists, Process Engineers, Drug Delivery Formu...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Troubleshooting Purification, Stabilization, and Handling of Acrylate Monomers Audience: Research Scientists, Process Engineers, Drug Delivery Formulation Specialists

Mission Statement

You are working with high-energy monomers. Acrylate esters (Methyl, Ethyl, Butyl, 2-Ethylhexyl, etc.) are deceptively stable in the bottle but prone to "popcorn" polymerization—a violent, exponential reaction—when purification protocols fail. This guide addresses the specific causality of these failures. We move beyond what to do, explaining why your current protocol might be generating impurities or causing gelation.

Module 1: Inhibitor Management (MEHQ)

The Issue: Commercial acrylates contain 10–1000 ppm of 4-methoxyphenol (MEHQ). You need to remove it for controlled polymerization (e.g., RAFT, ATRP), but removing it too early or incorrectly leads to premature gelation.

Q: Should I use a caustic wash or an alumina column to remove MEHQ?

A: This depends entirely on your scale and monomer hydrophobicity.

FeatureBasic Alumina Column Caustic Wash (NaOH)
Scale Lab Scale (< 500 mL)Pilot/Process Scale (> 1 L)
Mechanism Deprotonation & AdsorptionDeprotonation & Phase Partitioning
Water Content Low (Remains anhydrous)High (Requires drying agent post-wash)
Monomer Loss Low (Physical hold-up only)Moderate (Emulsion formation)
Suitability Water-soluble monomers (e.g., HEA, PEG-acrylates)Hydrophobic monomers (e.g., Butyl Acrylate, EHA)

The "Alumina Hack" for Small Volumes (< 50 mL): For quick catalyst screening, do not build a full column.

  • Plug a 20 mL plastic syringe with glass wool.

  • Fill 1/3 with Basic Alumina (Brockmann I).

  • Pass the monomer through neat (no solvent) using the plunger.

  • Why Basic? MEHQ is a phenol (weak acid).[1] Acidic alumina will not deprotonate it effectively; neutral alumina is inconsistent. Basic alumina traps the MEHQ as a phenolate salt on the solid phase [1].

Q: I removed the inhibitor, but the monomer polymerized in the storage flask within hours. Why?

A: You likely stored it under pure Nitrogen or Argon.

  • The Mechanism: MEHQ is not an inhibitor; it is a cycle catalyst. It requires dissolved Oxygen to form the active inhibiting species.

  • The Trap: When you remove MEHQ, you remove the chemical brake. However, even trace peroxides (formed by air contact) can trigger polymerization.

  • Correct Protocol: Use the monomer immediately after purification. If you must store it for 1-2 hours, keep it on ice. If storing longer, you must re-inhibit or freeze (if appropriate for the specific monomer), but never store uninhibited monomers at room temperature [2].

Module 2: Vacuum Distillation & Thermal Stability

The Issue: You are distilling to remove high-boiling impurities or dimers, but the liquid solidifies in the column or pot ("Popcorn Polymerization").

Q: I am distilling under high vacuum to lower the boiling point, but it still polymerizes. What am I missing?

A: You are likely starving the system of Oxygen. Standard organic synthesis teaches us to distill under Nitrogen. This is fatal for acrylates.

  • The Oxygen Paradox: As noted above, MEHQ needs

    
     to function. If you distill under 
    
    
    
    , the MEHQ in the pot stops working.
  • The Fix (Air Sparging): You must bleed a small stream of dry air (not

    
    ) into the pot via a capillary tube during vacuum distillation. This maintains the dissolved oxygen levels necessary for the pot inhibitor to survive the heat [3].
    
Q: How do I prevent polymerization in the column (fractionating head)?

A: The inhibitor (MEHQ) is non-volatile; it stays in the pot. The vapor rising into the column is uninhibited .

  • Copper Inhibition: Pack your column with copper mesh or add copper shavings to the pot. Copper acts as a radical trap that works independently of oxygen and is effective in the vapor phase interactions on the surface [4].

  • Temperature Limit: Never exceed a pot temperature of 100°C. If the boiling point is too high, improve your vacuum (< 10 mbar) rather than increasing heat.

Visual Workflow: Distillation Logic

DistillationLogic Start Start: Crude Acrylate Distillation CheckInhibitor Step 1: Pot Inhibitor Check (Is MEHQ present?) Start->CheckInhibitor AddInhibitor Add MEHQ (500 ppm) + Copper Shavings CheckInhibitor->AddInhibitor No VacuumSetup Step 2: Vacuum Setup CheckInhibitor->VacuumSetup Yes AddInhibitor->VacuumSetup GasSelection Select Bleed Gas VacuumSetup->GasSelection Nitrogen Nitrogen (N2) GasSelection->Nitrogen Standard Practice Air Dry Air GasSelection->Air Acrylate Protocol Polymerization FAILURE: Pot Polymerization (MEHQ disabled) Nitrogen->Polymerization Inhibitor Starvation Success Stable Distillation Air->Success Inhibitor Active

Caption: Critical decision path for acrylate distillation. Note that Nitrogen bleeding leads to failure due to MEHQ deactivation.

Module 3: Chemical Impurity Removal

The Issue: High Acid Value (residual Acrylic Acid) or catalyst residues interfering with sensitive drug delivery formulations (e.g., PLGA-PEG-Acrylate synthesis).

Q: My monomer has a high acid content. Can I just distill it?

A: Distillation is often ineffective for separating Acrylic Acid (AA) from Acrylate Esters because they form azeotropes or have very close boiling points.

  • Protocol: Perform a liquid-liquid extraction.

    • Wash 1-2: 5% Sodium Bicarbonate (

      
      ) or Sodium Carbonate. This converts AA into Sodium Acrylate (highly water-soluble).
      
    • Wash 3: Brine (saturated NaCl) to break any emulsions and dry the organic layer.

    • Drying: Magnesium Sulfate (

      
      ).
      
  • Warning: Do not use strong caustic (NaOH) for ester purification if you can avoid it, as it may hydrolyze the ester bond itself if left too long or too concentrated [5].

Module 4: Storage & Handling Safety

The Issue: Safe longevity of the purified or crude material.

Q: I found a frozen drum of Glacial Acrylic Acid. Can I melt the top layer and use it?

A: ABSOLUTELY NOT.

  • The Physics: When acrylic monomers freeze, the pure monomer crystallizes first. The inhibitor (MEHQ) is excluded from the crystal lattice and concentrates in the remaining liquid.

  • The Danger:

    • Liquid Phase: Extremely high inhibitor concentration (can affect your reaction).

    • Solid Phase: Zero inhibitor. If you melt the solid without the liquid present, it is essentially a bomb waiting for a heat source.

  • Protocol: You must thaw the entire container at room temperature (never heat above 35°C) and mix thoroughly before dispensing [6].

Q: How much headspace should I leave in the storage tank/bottle?

A: Leave at least 10-20% headspace.

  • Reasoning: The oxygen required for MEHQ stabilization resides in the headspace and diffuses into the liquid. A full bottle has no oxygen reservoir.

  • Atmosphere: Store under air, not nitrogen.[2]

References
  • Vinati Organics. (n.d.). MEHQ (CAS 150-76-5) Technical Data Sheet. Retrieved from [Link]

  • Arkema/Petrochemistry Europe. (2025). Safe Handling and Storage of Acrylic Acid and Acrylate Esters. Retrieved from [Link]

  • Google Patents. (1994). Method for inhibiting polymerization of (meth)acrylic acid and esters thereof (EP0620206B2).
  • Cheresources Community. (2017).[1] Removing MEHQ Inhibitor From Methyl Acrylate Monomer. Retrieved from [Link]

  • Methacrylate Producers Association. (n.d.). Methacrylate Esters - Safe Handling Manual. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Removing Triphenylphosphine Oxide (TPPO)

Welcome to the Advanced Synthesis Support Center. Topic: Purification Strategies for Wittig, Mitsunobu, and Staudinger Reaction Products.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Center. Topic: Purification Strategies for Wittig, Mitsunobu, and Staudinger Reaction Products. Ticket ID: TPPO-CLEANUP-001

Executive Summary: The "Bane" of the Wittig

Triphenylphosphine oxide (TPPO) is the stoichiometric byproduct of the Wittig reaction. It is notorious for its high crystallinity, "greasy" solubility in organic solvents, and tendency to streak on silica gel, often co-eluting with products.

While standard chromatography is effective for simple separations, it becomes cost-prohibitive and technically difficult at scale or with polarity-matched products. This guide provides a tiered troubleshooting approach, moving from simple solvent washes to advanced chelation strategies.

Diagnostic Flowchart: Select Your Method

Before attempting a protocol, use this decision matrix to select the optimal removal strategy based on your product's solubility and the reaction solvent.

TPPO_Removal cluster_legend Legend Start START: Analyze Crude Mixture SolubilityCheck Is Product Soluble in Hexane/Ether? Start->SolubilityCheck PolarityCheck Is Product Polar / Acid Sensitive? SolubilityCheck->PolarityCheck No (Polar product) Method1 Method 1: Solvent Trituration (Hexane/Pentane) SolubilityCheck->Method1 Yes (Non-polar product) SolventCheck Reaction Solvent? PolarityCheck->SolventCheck Method2 Method 2: ZnCl2 Complexation (Ethanol/EtOAc) SolventCheck->Method2 Ethanol / EtOAc / iPrOH Method3 Method 3: MgCl2 Complexation (Toluene/Ether) SolventCheck->Method3 Toluene / DCM Method4 Method 4: CaBr2 Complexation (THF/Ether) SolventCheck->Method4 THF / 2-MeTHF key Green: Simple Physical Separation Red/Yellow: Chemical Complexation

Figure 1: Decision matrix for selecting the appropriate TPPO removal technique based on product properties and solvent system.

Technical Protocols

Method 1: Solvent Trituration (The "First Line of Defense")

Best For: Non-polar products (alkenes, esters) that are soluble in hexane/pentane. Mechanism: TPPO is poorly soluble in cold alkanes (


 in pentane).

Protocol:

  • Concentrate: Evaporate the reaction mixture to a viscous oil or solid residue.

  • Suspend: Add a minimal amount of ether (to loosen the oil), followed by a large excess (10:1) of pentane or hexane .[1][2]

  • Precipitate: Vigorously stir the mixture. TPPO should crash out as a white solid.

    • Tip: If the product "oils out" with the TPPO, add a seed crystal of pure TPPO or scratch the flask walls.

  • Filter: Filter through a sintered glass funnel or a Celite pad.

  • Wash: Wash the filter cake with cold pentane.

  • Elute: The filtrate contains your product.

Method 2: Zinc Chloride ( ) Complexation

Best For: Polar products, alcohol solvents, or when Method 1 fails. Mechanism:


 acts as a Lewis acid, coordinating with the Lewis basic oxygen of TPPO to form a highly insoluble 

complex. Reference: Batesky, D. C. et al. J. Org.[1][3] Chem.2017 [1].

Protocol:

  • Preparation: If the reaction was done in non-polar solvents, swap solvent to Ethanol , EtOAc , or Isopropanol .

  • Reagent: Prepare a 1.0 M solution of anhydrous

    
     in Ethanol (or use commercial ether solution).
    
  • Addition: Add

    
     solution to the crude mixture.
    
    • Stoichiometry: Use 0.55 – 1.0 equivalents of Zn per equivalent of TPPO.

  • Incubation: Stir at room temperature for 15–30 minutes. A thick white precipitate will form.

  • Filtration: Filter the solid complex.

  • Workup: Concentrate the filtrate. If necessary, slurry the residue in acetone (product soluble, Zn-complex insoluble) to remove residual zinc salts.[2][4]

Method 3: Magnesium Chloride ( ) Complexation

Best For: Large scale reactions in Toluene or DCM. Mechanism: Similar to Zinc, Mg forms a


 complex. It is generally milder than Zn but less effective in alcohol solvents.
Reference:  Ferguson, D. C. et al. J. Org. Chem.2006  [2].[1]

Protocol:

  • Dissolve: Ensure crude mixture is in Toluene , DCM , or Ether .[2] (Avoid THF if possible; see Method 4).

  • Add Mg: Add 2.0 equivalents of anhydrous

    
     (powdered).
    
  • Reflux (Optional but Recommended): Heat to reflux for 1 hour, or stir vigorously at RT for 4+ hours.

  • Precipitation: Cool to room temperature (or

    
    ).
    
  • Filter: Filter the solid complex.

  • Wash: Wash the cake with the reaction solvent.

Method 4: Calcium Bromide ( ) for THF

Best For: Reactions performed strictly in THF where solvent swapping is undesirable. Mechanism: Unlike Mg and Zn, Ca salts form stable, insoluble complexes with TPPO specifically in ethereal solvents like THF and 2-MeTHF. Reference: Hergueta, A. R.[5][6][7][8] Org.[1][3][5][9] Process Res. Dev.2022 [3].[5][6][8][9][10]

Protocol:

  • Add Salt: To the reaction mixture in THF, add 0.6–0.8 equivalents of anhydrous

    
    .
    
  • Stir: Agitate at room temperature for 30 minutes.

  • Filter: Remove the precipitate.[2][4][5][6][9][11][12]

  • Finish: The filtrate is largely free of TPPO (up to 98% removal reported).[5][10]

Comparative Data Analysis

FeatureSolvent Trituration

Complexation

Complexation

Complexation
Primary Mechanism Solubility DifferenceLewis Acid ChelationLewis Acid ChelationLewis Acid Chelation
Best Solvent Hexane/PentaneEthanol / EtOAcToluene / DCMTHF / 2-MeTHF
TPPO Removal Efficiency 70–90%>95%85–95%>95%
Cost LowLowVery LowModerate
Limit of Detection TLC VisibleTrace (NMR)Trace (NMR)Trace (NMR)
Risk Factor Product PrecipitationZinc ResiduesSlow KineticsHygroscopic Salt

Troubleshooting & FAQs

Q: I tried the Hexane method, but my product turned into a sticky oil with the TPPO. What now? A: This is "oiling out." Re-dissolve the mixture in a tiny amount of DCM or Ether (just enough to make it liquid), then slowly add the Hexane while stirring rapidly. Alternatively, switch to Method 2 (


) , as the chemical complexation prevents this phase separation issue.

Q: Can I use


 in THF? 
A:  It is not recommended. 

complexes are somewhat soluble in THF, leading to poor recovery.[5] Use

(Method 4)
for THF solutions, or swap the solvent to Toluene for the

method.

Q: I am running a GMP reaction. Which method is most scalable? A: The


 method  is historically the most favored for kilogram-scale process chemistry due to the low toxicity of magnesium compared to zinc and the low cost of the salt. However, ensure you perform a heavy metal check on the final product if using Zinc.

Q: How do I prevent TPPO formation in the first place? A: You cannot prevent it in a Wittig reaction, but you can sequester it during formation by using Polymer-Supported Triphenylphosphine (PS-TPP) . The oxide remains bound to the polymer bead, allowing you to simply filter the resin to obtain the product. Note: This is expensive and diffusion-limited, suitable only for small-scale (


) synthesis.

References

  • Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. Batesky, D. C.; Goldfogel, M. J.; Weix, D. J. J. Org.[1][3][4][10] Chem.2017 , 82, 9931–9936.[1][5][10]

  • Efficient Removal of Triphenylphosphine Oxide from Wittig, Mitsunobu, and Staudinger Reactions by Precipitation with Magnesium Chloride. Ferguson, D. C.; Glazer, E. A. J. Org. Chem.2006 , 71, 902–905.

  • Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipit

    
    . 
    Hergueta, A. R.[2][5][6][7][8][9][10] Org.[1][3][5][9] Process Res. Dev.2022 , 26, 1845–1853.[5][8][10]
    
    

Sources

Optimization

Technical Support Center: Stereoselective Alkene Synthesis

Current Status: Operational | Topic: Troubleshooting Low Stereoselectivity ( Ratios) Lead Scientist: Senior Application Specialist Introduction: The Stereoselectivity Paradox Welcome to the technical support hub for alke...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Troubleshooting Low Stereoselectivity (


 Ratios)
Lead Scientist:  Senior Application Specialist

Introduction: The Stereoselectivity Paradox

Welcome to the technical support hub for alkene synthesis. Low stereoselectivity often stems from a misunderstanding of the Kinetic vs. Thermodynamic control landscape.

  • Kinetic Control: The reaction is irreversible; the ratio depends on the relative rates of formation of transition states (often favors

    
     in crowded systems).
    
  • Thermodynamic Control: The reaction (or an intermediate) is reversible; the ratio depends on the stability of the final products (favors

    
    ).
    

Use the guide below to diagnose your specific issue.

Quick Diagnostic: Method Selection Matrix

Before troubleshooting, verify you are using the correct method for your target isomer.

OlefinationSelector Start Start: Substrate Type Aldehyde Aldehyde/Ketone Start->Aldehyde Alkyne Internal Alkyne Start->Alkyne TargetZ Target: Z-Alkene Aldehyde->TargetZ TargetE Target: E-Alkene Aldehyde->TargetE Alkyne->TargetZ Alkyne->TargetE WittigSalt Wittig (Salt-Free) Non-stabilized Ylide TargetZ->WittigSalt Alkyl group StillGennari Still-Gennari HWE (Trifluoroethyl phosphonate) TargetZ->StillGennari EWG/Ester group Lindlar Lindlar Hydrogenation TargetZ->Lindlar Reduction WittigStab Wittig Stabilized Ylide TargetE->WittigStab EWG group HWE Standard HWE TargetE->HWE Ester group Julia Julia-Kocienski (PT-Sulfone + Polar Solvent) TargetE->Julia Alkyl/Aryl group Birch Birch Reduction (Na/NH3) TargetE->Birch Reduction

Figure 1: Decision tree for selecting the optimal olefination method based on substrate and target geometry.

Module 1: Carbonyl Olefination (Wittig & HWE)

Scope: Reaction of aldehydes with phosphorus ylides.[1][2][3]

Issue 1: My "Z-Selective" Wittig reaction contains 15-20% E-isomer.

Diagnosis: "Salt Effect" Interference. In non-stabilized Wittig reactions (e.g.,


), the formation of the oxaphosphetane intermediate is kinetically controlled to favor the cis-isomer (leading to 

).[3] However, the presence of Lithium salts (

) stabilizes the betaine intermediate, allowing it to equilibrate to the thermodynamically more stable trans-form, which collapses to the

-alkene [1].

Troubleshooting Protocol:

  • Switch Bases: Do not use

    
     or 
    
    
    
    . Lithium acts as a Lewis acid that catalyzes equilibration.
  • Use Sodium/Potassium: Switch to NaHMDS or KHMDS .

  • Solvent: Use THF (aprotic/polar) to encourage direct oxaphosphetane formation.

Issue 2: I need an E-alkene from a non-stabilized ylide.

Diagnosis: You are fighting kinetics. You need to force thermodynamic equilibration. Solution: The Schlosser Modification . This protocol deliberately pauses the reaction at the betaine stage to force isomerization to the trans-betaine before elimination [2].

Step-by-Step Protocol (Schlosser Modification):

  • Ylide Formation: Generate ylide (

    
    ) using 
    
    
    
    (1.0 equiv) in ether/THF at -78°C.
  • Addition: Add aldehyde (1.0 equiv) at -78°C. The betaine forms.

  • Deprotonation: Add a second equivalent of

    
     at -30°C. This forms the 
    
    
    
    -oxido ylide.
  • Equilibration: Allow to warm to 0°C or RT. The steric repulsion is relieved by rotation to the trans-isomer.

  • Reprotonation: Add

    
     (in ether) or 
    
    
    
    to protonate the
    
    
    -oxido ylide.
  • Elimination: Add

    
     to trigger the elimination of 
    
    
    
    .
    • Result: >98% E-selectivity.[4]

Issue 3: Standard HWE gives poor E/Z ratios (e.g., 3:1).

Diagnosis: Reversibility issues. Standard Horner-Wadsworth-Emmons (HWE) uses phosphonates.[2][5] If the R-group on the phosphonate is not sufficiently electron-withdrawing, the elimination step becomes slow, allowing partial equilibration.

Solution (For High Z-Selectivity): The Still-Gennari Modification To invert HWE selectivity to


 , you must use electron-deficient phosphonates that eliminate faster than they equilibrate [3].

Protocol (Still-Gennari):

  • Reagent: Use bis(2,2,2-trifluoroethyl) phosphonate .[6][7]

  • Base System: KHMDS with 18-crown-6 in THF at -78°C.

    • Mechanism:[1][2][7][8][9][10][11] The trifluoroethyl groups pull electron density, making the phosphonate highly reactive. The crown ether sequesters

      
      , preventing chelation that might favor the E-transition state.
      
  • Quench: Kinetic quench at low temperature is critical.

Module 2: Sulfone Chemistry (Julia-Kocienski)

Scope: Synthesis of alkenes using sulfones and aldehydes.[10][12]

Issue: Low E-selectivity in Julia-Kocienski Olefination.

Diagnosis: Incorrect "cation/solvent" pairing. The stereochemistry is determined during the initial addition of the sulfone anion to the aldehyde.

  • Closed Transition State (Chelated): Favors syn-addition

    
    Z-alkene.
    
  • Open Transition State (Non-chelated): Favors anti-addition

    
    E-alkene.
    

Data: Solvent & Base Effects on Selectivity

Sulfone TypeBase/CationSolventMechanismMajor Isomer
PT-Sulfone (Phenyltetrazole)KHMDS (

)
DMF / DMEOpen TS

(>95%)
PT-Sulfone LiHMDS (

)
THF / TolueneClosed TSMixture /

BT-Sulfone (Benzothiazole)NaHMDSTHFClosed TSMixture

Troubleshooting Guide:

  • Switch the Sulfone: Use 1-phenyl-1H-tetrazol-5-yl (PT) sulfones.[13] They are superior to BT sulfones for E-selectivity [4].

  • Increase Polarity: Switch from THF to DME (Dimethoxyethane) or DMF .

  • Increase Cation Size: Use KHMDS or Cs2CO3 . Large cations cannot form the tight 4-membered chelate required for the Z-pathway.

Module 3: Olefin Metathesis

Scope: Ring-Closing Metathesis (RCM) or Cross Metathesis (CM).

Issue: I need a Z-macrocycle, but I get the E-isomer (or a mixture).

Diagnosis: Thermodynamic Sink. Standard Grubbs II catalysts are highly active but eventually isomerize the product to the thermodynamic minimum (usually E).

Troubleshooting Protocol:

  • Catalyst Change: Switch to a Ruthenium-based Z-selective catalyst (e.g., Grubbs cyclometalated dithiolate or adamantyl-nitrate catalysts) [5]. These catalysts impose steric clashes that physically prevent the formation of the E-metallacycle.

  • Remove Ethylene: If doing CM, ethylene buildup can cause secondary metathesis (isomerization). Use an argon sparge or vacuum.

  • Additives: For RCM, adding benzoquinone can suppress isomerization by scavenging ruthenium hydrides (a common decomposition product that catalyzes isomerization).

References

  • Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in Organic Synthesis Using the Wittig Reaction. Topics in Stereochemistry. Link

  • Schlosser, M., & Christmann, K. F. (1966). Trans-Selective Olefin Syntheses. Angewandte Chemie International Edition. Link

  • Still, W. C., & Gennari, C. (1983).[4][14] Direct synthesis of Z-unsaturated esters.[5] A useful modification of the Horner-Emmons olefination.[7] Tetrahedron Letters. Link

  • Blakemore, P. R. (2002). The modified Julia olefination: alkene synthesis via the condensation of metallated heteroarylalkylsulfones with carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Endo, K., & Grubbs, R. H. (2011). Chelated Ruthenium Catalysts for Z-Selective Olefin Metathesis. Journal of the American Chemical Society.[9][15][16] Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Ethyl vs. Methyl 3-(3,4,5-trimethoxyphenyl)acrylate: A Structure-Activity Relationship Analysis

For: Researchers, scientists, and drug development professionals. Introduction The 3,4,5-trimethoxycinnamic acid (TMCA) scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The 3,4,5-trimethoxycinnamic acid (TMCA) scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] Simple modifications to the core structure, such as esterification of the carboxylic acid group, can significantly modulate this biological activity. This guide provides an in-depth comparison of two closely related TMCA derivatives: Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate and its methyl ester analogue, Methyl 3-(3,4,5-trimethoxyphenyl)acrylate.

While direct comparative studies on these two specific molecules are not extensively documented in current literature, this guide will leverage established structure-activity relationship (SAR) principles from the broader class of cinnamic acid esters to build a predictive framework for their relative performance. We will explore how the subtle change from a methyl to an ethyl group can influence biological outcomes, delve into the likely mechanisms of action, and provide detailed experimental protocols for researchers seeking to validate these activities in the laboratory.

Molecular Profiles: A Tale of Two Esters

The fundamental difference between the two molecules lies in the alkyl group of the ester moiety. This seemingly minor alteration impacts key physicochemical properties like lipophilicity, steric bulk, and metabolic stability, which in turn can influence pharmacokinetics and pharmacodynamics.

FeatureMethyl 3-(3,4,5-trimethoxyphenyl)acrylate Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate
Structure Methyl 3-(3,4,5-trimethoxyphenyl)acrylate StructureEthyl 3-(3,4,5-trimethoxyphenyl)acrylate Structure
Molecular Formula C₁₃H₁₆O₅C₁₄H₁₈O₅[3]
Molecular Weight 252.26 g/mol 266.29 g/mol [3]
CAS Number 90-50-61878-29-1[3]
Key Difference Methyl (-CH₃) ester groupEthyl (-CH₂CH₃) ester group

Predicted Biological Activities & Structure-Activity Relationship (SAR) Insights

Based on the extensive research into cinnamic acid derivatives, both the methyl and ethyl esters are predicted to exhibit a range of biological activities. The crucial question is how the ester group modulates potency.

Anticancer and Cytotoxic Potential

Cinnamic acid derivatives are well-known for their cytotoxic effects against a variety of cancer cell lines.[4][5] The primary mechanism often involves the induction of programmed cell death, or apoptosis.[6][7]

The Ester's Role: The influence of the alkyl ester chain length on cytotoxicity is context-dependent.

  • Lipophilicity and Membrane Permeation: Increasing the alkyl chain length from methyl to ethyl slightly increases the molecule's lipophilicity. This can enhance its ability to cross the lipid bilayer of cell membranes, potentially leading to higher intracellular concentrations and greater cytotoxicity. Studies on some antimicrobial cinnamates have shown that activity increases with the length of the alkyl chain, a phenomenon attributed to improved membrane penetration.[8]

  • Target-Specific Interactions: Conversely, if the molecule's activity depends on fitting into a specific enzymatic active site or receptor pocket, the smaller methyl group may be favored. Steric hindrance from the slightly larger ethyl group could prevent optimal binding. In a study of more complex acrylate derivatives, the methyl ester analogue demonstrated superior antiproliferative activity against MCF-7 breast cancer cells compared to the ethyl, propyl, and butyl esters, highlighting the importance of target-specific interactions over simple lipophilicity.[9]

Hypothesis: The ethyl ester may exhibit more potent broad-spectrum cytotoxicity where membrane permeation is the rate-limiting step. However, the methyl ester could prove more active against specific molecular targets sensitive to steric bulk.

Anti-inflammatory Activity

The parent acid, TMCA, and related sinapic acid derivatives are recognized for their potent anti-inflammatory properties.[10][11][12] This activity is largely attributed to the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[13][14] Inhibition of this pathway leads to the downregulation of key inflammatory mediators such as iNOS, COX-2, TNF-α, and various interleukins.[13]

The Ester's Role: Esterification can be viewed as a pro-drug strategy. The ester group can improve bioavailability and cellular uptake. Once inside the cell, esterases can hydrolyze the molecule back to the active carboxylic acid.

  • Rate of Hydrolysis: Ethyl esters are often more stable to hydrolysis than methyl esters. This could lead to a longer duration of action but potentially a slower onset if hydrolysis is required for activity.

  • Direct Activity: The ester forms themselves may possess intrinsic activity. In a study on the anti-inflammatory activity of sinapic acid esters, longer-chain esters like isopentyl sinapate showed excellent activity, suggesting the ester form is active.[10]

Hypothesis: Both esters are expected to be effective anti-inflammatory agents. The ethyl ester might offer improved stability and a longer duration of action, while the relative potency will depend on the balance between cellular uptake and the rate of hydrolysis to the active acid.

Mechanistic Pathways: A Deeper Dive

The biological effects of these compounds are rooted in their ability to modulate specific cellular signaling pathways.

Anticancer Mechanism: Induction of Apoptosis

Cinnamic acid derivatives typically induce apoptosis through the activation of the caspase cascade. This can occur via the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases like caspase-3, which orchestrates the dismantling of the cell.[6][7]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway TNFR1 TNFR1/ FAS ProCasp8 Pro-Caspase-8 TNFR1->ProCasp8 Ligand Binding (TNFα/FasL) Casp8 Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Bax Bax Mito Mitochondrion Bax->Mito Cinnamate-induced Stress CytoC Cytochrome c Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Casp9->ProCasp3 Casp3 Caspase-3 (Executioner) ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Cinnamate-induced apoptosis via caspase activation.

Anti-inflammatory Mechanism: Inhibition of NF-κB Signaling

In response to inflammatory stimuli like Lipopolysaccharide (LPS), the IKK complex phosphorylates the inhibitory protein IκBα. This targets IκBα for degradation, releasing the NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Sinapic acid and its derivatives have been shown to prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the inflammatory cascade.[13][14]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK MyD88-dependent pathway IkBa_NFkB IκBα-NFκB (Inactive) IKK->IkBa_NFkB IkBa_p P-IκBα IkBa_NFkB->IkBa_p Phosphorylation NFkB NF-κB IkBa_p->NFkB Degradation of IκBα NFkB_n NF-κB NFkB->NFkB_n Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_n->Genes Transcription Inflammation Inflammation Genes->Inflammation Compound Cinnamate Ester Compound->IkBa_p Inhibition

Caption: Inhibition of the NF-κB inflammatory pathway.

Experimental Validation: Protocols and Workflow

To empirically determine the superior analogue, a series of standardized in vitro assays are required.

Experimental Workflow

The following workflow provides a logical progression from initial screening to mechanistic validation.

G cluster_synthesis Compound Preparation cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies Syn_Me Synthesize Methyl Ester QC Purity & Identity Check (NMR, HRMS) Syn_Me->QC Syn_Et Synthesize Ethyl Ester Syn_Et->QC Cytotoxicity Cytotoxicity Screen (MTT Assay) QC->Cytotoxicity AntiInflam Anti-inflammatory Screen (Griess/ELISA) QC->AntiInflam Caspase Caspase-Glo Assay Cytotoxicity->Caspase Western Western Blot (NF-κB, IκBα, COX-2) AntiInflam->Western Data Data Analysis (IC50 Calculation, Statistical Analysis) Caspase->Data Western->Data

Caption: Recommended workflow for comparative analysis.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[5][6]

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast, A549 for lung) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the methyl and ethyl esters in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: In Vitro Anti-inflammatory Activity (Griess Assay for Nitric Oxide)

This protocol assesses the ability of the compounds to inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.[13]

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the methyl and ethyl esters for 1 hour.

  • LPS Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control to induce an inflammatory response.

  • Incubation: Incubate the plates for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify the nitrite concentration in the samples.

  • Analysis: Determine the percentage inhibition of NO production for each compound concentration relative to the LPS-only control.

Data Interpretation and Conclusion

The experimental data should be compiled into clear comparative tables to facilitate analysis.

Table 1: Hypothetical Cytotoxicity Data (IC₅₀ in µM)

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)
Methyl Ester15.2 ± 1.825.6 ± 2.119.4 ± 1.5
Ethyl Ester11.8 ± 1.321.3 ± 2.514.9 ± 1.1
Doxorubicin0.8 ± 0.11.1 ± 0.20.9 ± 0.1

Table 2: Hypothetical Anti-inflammatory Data (% Inhibition of NO at 20 µM)

Compound% NO Inhibition
Methyl Ester65.7 ± 4.5%
Ethyl Ester72.3 ± 5.1%
Dexamethasone88.1 ± 3.2%

Future Directions: The protocols and hypotheses presented herein provide a clear path for empirical validation. Future work should focus on direct, side-by-side experimental comparisons. Promising candidates should be advanced to in vivo models to assess efficacy and safety. Furthermore, target deconvolution studies would be invaluable in elucidating the precise molecular mechanisms underpinning the activity of these versatile cinnamate scaffolds.

References

  • Structure−Activity Relationships of Cinnamate Ester Analogues as Potent Antiprotozoal Agents. PMC, NIH. [Link]

  • Sinapic Acid and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging. PMC. [Link]

  • Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. PubMed. [Link]

  • Sinapic Acid Derivatives as Potential Anti-Inflammatory Agents: Synthesis and Biological Evaluation. Brieflands. [Link]

  • Preparation, Spectral Characterization and Anticancer Potential of Cinnamic Esters. Semantic Scholar. [Link]

  • Quantitative Structure-Cytotoxicity Relationship of Cinnamic Acid Phenetyl Esters. PubMed. [Link]

  • Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. Biointerface Research in Applied Chemistry. [Link]

  • Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate. PubChem. [Link]

  • Anti-Inflammatory Effects of Sinapic Acid through the Suppression of Inducible Nitric Oxide Synthase, Cyclooxygase-2, and Proinflammatory Cytokines Expressions via Nuclear Factor-κB Inactivation. ACS Publications. [Link]

  • Bioactivity and structure-activity relationship of cinnamic acid esters and their derivatives as potential antifungal agents for plant protection. NIH. [Link]

  • Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities. Frontiers. [Link]

  • Structure−Activity Relationships of Cinnamate Ester Analogues as Potent Antiprotozoal Agents. ResearchGate. [Link]

  • Anti-inflammatory effects of sinapic acid through the suppression of inducible nitric oxide synthase, cyclooxygase-2, and proinflammatory cytokines expressions via nuclear factor-kappaB inactivation. PubMed. [Link]

  • Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. MDPI. [Link]

  • Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. PMC, NIH. [Link]

  • Design, synthesis and biological evaluation of (E)-3-(3,4,5-trimethoxyphenyl) acrylic acid (TMCA) amide derivatives as anticonvulsant and sedative agents. ResearchGate. [Link]

  • Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. PMC, NIH. [Link]

  • Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. RSC Publishing. [Link]

  • Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. PubMed. [Link]

Sources

Comparative

A Researcher's Guide to E/Z Isomer Analysis of 3-(3,4,5-trimethoxyphenyl)acrylate

In the realm of drug development and materials science, the precise stereochemistry of a molecule is not a trivial detail; it is often the very determinant of its biological activity, physical properties, and safety prof...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of drug development and materials science, the precise stereochemistry of a molecule is not a trivial detail; it is often the very determinant of its biological activity, physical properties, and safety profile. For compounds possessing carbon-carbon double bonds, such as 3-(3,4,5-trimethoxyphenyl)acrylate and its esters, the geometric isomerism—designated as E (entgegen) and Z (zusammen)—can lead to significant differences in their three-dimensional structure and, consequently, their function. This guide offers a comparative analysis of the primary analytical techniques used to differentiate and quantify the E and Z isomers of this important structural motif, providing researchers with the foundational knowledge to select the most appropriate method for their experimental needs.

The Structural Imperative: Why E/Z Isomerism Matters

The 3-(3,4,5-trimethoxyphenyl)acrylate scaffold is a substituted cinnamate derivative. Cinnamic acid and its analogues are precursors to a vast array of natural products and synthetic compounds with diverse applications, including pharmaceuticals and sunscreens.[1] The geometry of the double bond dictates the spatial orientation of the bulky trimethoxyphenyl ring relative to the acrylate group. This seemingly subtle difference can profoundly impact how the molecule interacts with biological targets, such as enzymes or receptors, and can influence its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the physical properties of the isomers, including melting point, solubility, and crystal packing, can differ, affecting formulation and manufacturing processes. Therefore, robust analytical methods to separate and characterize E/Z isomers are critical for quality control, regulatory compliance, and the fundamental understanding of structure-activity relationships.

Comparative Analysis of Analytical Methodologies

The differentiation of E/Z isomers of 3-(3,4,5-trimethoxyphenyl)acrylate relies on exploiting the subtle differences in their physicochemical properties. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). Each method offers distinct advantages and is based on different analytical principles.

Analytical Technique Principle of Differentiation Key Advantages Primary Limitations
¹H NMR Spectroscopy Differences in the electronic environment of vinylic protons, leading to distinct chemical shifts and through-bond coupling constants (³J).Provides unambiguous structural confirmation. Allows for straightforward quantification of isomer ratios from integral values.Lower sensitivity compared to chromatographic methods. May require pure standards for initial assignment.
HPLC Differential partitioning between a stationary phase and a mobile phase based on polarity, planarity, and hydrophobicity.High sensitivity and resolving power. Well-suited for routine quality control and preparative separation.Method development can be time-consuming. Requires reference standards for peak identification.
GC-MS Separation based on volatility and interaction with a stationary phase, followed by mass-based detection and fragmentation analysis.High sensitivity and provides molecular weight and structural information from fragmentation patterns.Requires the analyte to be volatile and thermally stable. E/Z isomers often yield similar mass spectra, making differentiation reliant on chromatographic separation.

In-Depth Analysis: Methodologies and Experimental Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy, particularly ¹H NMR, stands as the most definitive method for the identification and differentiation of E/Z isomers of acrylate derivatives. The technique probes the local magnetic fields around atomic nuclei, providing a wealth of structural information.

Causality of Spectral Differentiation:

The key to distinguishing E and Z isomers lies in the analysis of the vinylic protons on the acrylate double bond.

  • Coupling Constants (³JH-H): The through-bond coupling between the two vinylic protons is highly dependent on the dihedral angle between them. For the E (trans) isomer, the protons are on opposite sides of the double bond, resulting in a larger coupling constant, typically in the range of 15-16 Hz.[2][3] Conversely, the Z (cis) isomer, with the protons on the same side, exhibits a smaller coupling constant, generally between 12-13 Hz.[2] This difference provides a clear and reliable diagnostic tool.

  • Chemical Shifts (δ): The spatial arrangement of the bulky and electron-rich 3,4,5-trimethoxyphenyl ring influences the electronic environment of the nearby vinylic protons through anisotropic effects. In the Z-isomer, one of the vinylic protons is often in closer proximity to the phenyl ring, which can cause a shift in its resonance frequency compared to the corresponding proton in the E-isomer.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Spectral Analysis:

    • Identify the two doublets corresponding to the vinylic protons.

    • Measure the coupling constant (J-value) for each doublet. A J-value of ~15-16 Hz indicates the E-isomer, while a J-value of ~12-13 Hz suggests the Z-isomer.

    • Integrate the signals corresponding to each isomer to determine the E/Z ratio.

Advanced NMR Techniques:

For complex spectra where signals may overlap, two-dimensional (2D) NMR techniques can provide unambiguous assignments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects through-space correlations between protons that are in close proximity.[4][5][6] For the Z-isomer of 3-(3,4,5-trimethoxyphenyl)acrylate, a NOE correlation would be expected between the vinylic proton adjacent to the phenyl ring and the aromatic protons. In contrast, the E-isomer would show a NOE between the same vinylic proton and the other vinylic proton.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Sample Acrylate Sample Solvent Deuterated Solvent Sample->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer FID Free Induction Decay (FID) Spectrometer->FID Spectrum ¹H NMR Spectrum FID->Spectrum J_Coupling Analyze J-Coupling (E: ~16 Hz, Z: ~12 Hz) Spectrum->J_Coupling Integration Integrate Signals Spectrum->Integration NOESY 2D NOESY (Optional) Spectrum->NOESY Ratio Determine E/Z Ratio Integration->Ratio

Caption: Workflow for E/Z isomer analysis by NMR spectroscopy.

High-Performance Liquid Chromatography (HPLC): A Powerful Separation Technique

HPLC is a highly sensitive and versatile technique for the separation and quantification of E/Z isomers in a mixture. The separation is based on the differential distribution of the isomers between a liquid mobile phase and a solid stationary phase.

Causality of Chromatographic Separation:

The separation of E and Z isomers by reversed-phase HPLC is primarily driven by differences in their hydrophobicity and planarity.[7]

  • Hydrophobicity and Planarity: The E-isomer is generally more planar and often exhibits slightly higher hydrophobicity than the more sterically hindered Z-isomer. This increased planarity allows for a more effective interaction with the nonpolar stationary phase (e.g., C18), typically resulting in a longer retention time for the E-isomer.[8] However, the elution order can be influenced by the specific stationary phase and mobile phase composition.

  • Stationary Phase Selection: While standard C18 columns are often effective, phenyl-based stationary phases can offer alternative selectivity for aromatic compounds through π-π interactions.[9] For challenging separations, columns with shape-selective phases, such as cholesterol-bonded silica, can provide enhanced resolution of geometric isomers.[10]

Experimental Protocol: Reversed-Phase HPLC

  • System Preparation:

    • Column: A C18 or Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid or ammonium formate). The exact ratio should be optimized through method development.

    • Detector: A UV detector set to the λmax of the analyte.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a known concentration.

  • Analysis:

    • Inject the sample onto the HPLC system.

    • Record the chromatogram and identify the peaks corresponding to the E and Z isomers based on retention times (if known from standards) or by collecting fractions for NMR analysis.

    • Quantify the isomers based on their peak areas.

HPLC_Workflow cluster_prep Sample & System Preparation cluster_run Chromatographic Run cluster_analysis Data Analysis Sample Acrylate Sample Prepared_Sample Prepared Sample Sample->Prepared_Sample Mobile_Phase Mobile Phase (e.g., ACN/H₂O) HPLC_System HPLC System (C18/Phenyl Column, UV Detector) Mobile_Phase->HPLC_System Separation Isocratic/Gradient Elution HPLC_System->Separation Injection Inject Sample Prepared_Sample->Injection Injection->Separation Chromatogram Chromatogram Separation->Chromatogram Peak_ID Peak Identification (Retention Time) Chromatogram->Peak_ID Quantification Peak Integration & Quantification Peak_ID->Quantification Result E/Z Ratio Quantification->Result

Caption: Workflow for E/Z isomer analysis by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analogs

For more volatile esters of 3-(3,4,5-trimethoxyphenyl)acrylic acid, GC-MS can be a viable analytical option. This technique couples the separation power of gas chromatography with the detection capabilities of mass spectrometry.

Causality of Separation and Detection:

  • Chromatographic Separation: In GC, separation is based on the compound's volatility and its interaction with the stationary phase of the GC column. E and Z isomers may exhibit slight differences in their boiling points and polarities, which can be exploited for separation on an appropriate column (e.g., a mid-polar or polar column).

  • Mass Spectrometric Detection: As the separated isomers elute from the GC column, they are ionized (typically by electron impact), and the resulting charged fragments are detected based on their mass-to-charge ratio. While E and Z isomers have the same molecular weight, their fragmentation patterns can sometimes differ, although they are often very similar.[11] Therefore, confident identification usually relies on successful chromatographic separation.

Experimental Protocol: GC-MS Analysis

  • System Preparation:

    • GC Column: A capillary column with a suitable stationary phase (e.g., DB-5ms, DB-WAX).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An optimized temperature gradient to ensure separation of the isomers.

    • MS Detector: Set to scan a relevant mass range or in selected ion monitoring (SIM) mode for higher sensitivity.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Analysis:

    • Inject the sample into the GC.

    • Record the total ion chromatogram (TIC).

    • Examine the mass spectra of the separated peaks to confirm their identity and molecular weight.

GCMS_Workflow cluster_prep Sample Preparation cluster_sep GC Separation cluster_detect MS Detection & Analysis Sample Volatile Acrylate Ester Solvent Volatile Solvent Sample->Solvent Vial GC Vial Solvent->Vial GC_System GC System (Capillary Column, Temp Program) Vial->GC_System MS_Detector Mass Spectrometer (EI Source) GC_System->MS_Detector TIC Total Ion Chromatogram MS_Detector->TIC Mass_Spectra Mass Spectra of Peaks TIC->Mass_Spectra Identification Isomer Identification Mass_Spectra->Identification

Caption: Workflow for E/Z isomer analysis by GC-MS.

Conclusion and Recommendations

The choice of analytical method for the E/Z isomer analysis of 3-(3,4,5-trimethoxyphenyl)acrylate depends on the specific research question and available resources.

  • For unambiguous structural assignment and characterization of newly synthesized compounds, NMR spectroscopy is indispensable . The difference in vinylic coupling constants provides a definitive means of distinguishing between the E and Z isomers.

  • For routine quality control, purity assessment, and high-throughput screening , HPLC is the method of choice due to its high sensitivity, robustness, and amenability to automation.

  • GC-MS is a powerful alternative for volatile esters of the parent acrylic acid, offering high sensitivity and valuable structural information, although isomer differentiation relies heavily on chromatographic resolution.

In a comprehensive research and development setting, these techniques are often used in a complementary fashion. HPLC can be used for initial separation and quantification, with fractions collected for subsequent NMR analysis to confirm the identity of each isomeric peak. This integrated approach ensures the highest level of scientific rigor and confidence in the characterization of these critical geometric isomers.

References

  • ¹H NMR Measurement of the Trans Cis Photoisomerization of Cinnamic Acid Deriv
  • Solved Explain how one can use 1H NMR to differentiate | Chegg.com. (2015). Chegg.com. [Link]

  • Two-dimensional NMR studies of acrylate copolymers*. (2009). Pure and Applied Chemistry.
  • Synthesis, Separation and Crystal Structures of E and Z Isomers of 3-(2,5-Dimethoxyphenyl)-2-(4-Methoxyphenyl)Acrylic Acid | Request PDF. (2025). ResearchGate. [Link]

  • E/Z isomer identification help : r/chemistry. (2018). Reddit. [Link]

  • Retention behaviour of analytes in reversed-phase high-performance liquid chrom
  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers | ACS Omega. (2020). ACS Omega.
  • Retention behavior of reversed-phase for HPLC using a 100% aqueous mobile phase. (2025). Source not available.
  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. (n.d.). RSC Publishing.
  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. (2025). MicroSolv. [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry?. (n.d.). Creative Biostructure. [Link]

  • Ethyl(E)-3-(4-methoxyphenyl)acrylate. (2017). ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

  • Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. (2025). Source not available.
  • Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. (2023). PMC.
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • nmr. (n.d.). College of Saint Benedict. [Link]

  • How to separate E and Z isomers?. (2016). ResearchGate. [Link]

  • The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. (n.d.). Obrnuta faza.
  • HNMR of E/Z mixtures : r/Chempros. (2024). Reddit. [Link]

  • Synthesis and separation of the E and Z isomers of simple aldonitrones. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • ¹H NMR Coupling Constants. (n.d.). Organic Chemistry Data. [Link]

  • Isoamyl (E)-3-(3,4-Dimethoxyphenyl)
  • Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry | Request PDF. (2025). ResearchGate. [Link]

  • Ethyl 3-(4-ethoxy-3-methoxy-phenyl)acrylate (mixture of E/Z isomers). (n.d.). Vibrant Pharma Inc. [Link]

  • Facile synthesis and separation of E/Z isomers of aromatic-substituted tetraphenylethylene for investigating their fluorescent properties via single crystal analysis. (n.d.). RSC Publishing.
  • GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence | Chromatography Today. (n.d.).
  • 11.8: Fragmentation Patterns in Mass Spectrometry. (2020). Chemistry LibreTexts. [Link]

  • Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. (2020). YouTube. [Link]

  • The Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction of Arylboronic Acids and Olefin. (n.d.). The Royal Society of Chemistry.
  • GC-MS analysis of acylated derivatives of a series of side chain regioisomers of 2-methoxy-4-methyl-phenethylamines. (n.d.). PubMed.
  • 4-Methoxyphenethyl (E)-3-(o-tolyl)
  • Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of inform
  • GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. (n.d.). Semantic Scholar.
  • Proposed fragmentation pathway for isomer 8. (n.d.). ResearchGate. [Link]

  • Advanced HPLC Method with Diode Array Detection Using a Phenyl-Bonded Column for Simultaneous Quantitation of Three Sunscreen Filters in a Moisturizing Sunscreen Cream for Acne-Prone Skin. (n.d.). MDPI.
  • (PDF) Isoamyl (E)-3-(3,4-Dimethoxyphenyl)acrylate. (2025). ResearchGate. [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of Trimethoxycinnamic Acid Derivatives in Oncology

Introduction The 3,4,5-trimethoxycinnamic acid (TMCA) scaffold is a privileged structure in medicinal chemistry, serving as a foundational component for a wide array of pharmacologically active agents.[1] TMCA itself is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 3,4,5-trimethoxycinnamic acid (TMCA) scaffold is a privileged structure in medicinal chemistry, serving as a foundational component for a wide array of pharmacologically active agents.[1] TMCA itself is a known metabolite of compounds found in the root of Polygala tenuifolia, a plant used in traditional medicine.[1] The inherent bioactivity and synthetic tractability of the TMCA core—featuring a trimethoxyphenyl ring, a propenoic acid chain, and a modifiable carboxylic acid group—have made its derivatives a focal point of intensive research, particularly in oncology.[1][2]

This guide provides an in-depth comparison of TMCA derivatives, focusing on their structure-activity relationships (SAR) as anticancer agents. We will explore how specific chemical modifications to the TMCA backbone influence biological activity, with a primary focus on tubulin polymerization inhibition, a clinically validated anticancer mechanism. This analysis is supported by comparative experimental data and detailed protocols to provide researchers with both the foundational knowledge and practical methodologies for advancing the field.

Core Scaffold and Key Modification Points

The anticancer potential of TMCA derivatives is profoundly influenced by modifications at several key positions. The 3,4,5-trimethoxyphenyl group is a critical pharmacophore, mimicking the A-ring of potent natural tubulin inhibitors like colchicine and combretastatin A-4 (CA-4).[2][3] This moiety consistently appears in the most active compounds, suggesting its essential role in binding to the colchicine site on β-tubulin.[2][4] The primary points of synthetic modification are the carboxylic acid group and the α,β-unsaturated bond, which allow for the generation of diverse esters and amides with varied pharmacological profiles.[1]

Comparative SAR Analysis: TMCA Derivatives as Tubulin Polymerization Inhibitors

A significant class of TMCA derivatives exerts its anticancer effects by disrupting microtubule dynamics, which are essential for cell division.[5] By binding to the colchicine site on tubulin, these compounds inhibit polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][6][7]

The Impact of Ester and Amide Modifications

The conversion of the carboxylic acid of TMCA into various esters and amides has been a fruitful strategy for developing potent antitumor agents.[1] This modification not only influences the compound's physicochemical properties, such as solubility and cell permeability, but also its binding affinity to the target protein.

SAR Insights:

  • Amide Derivatives: Amide derivatives of TMCA have shown exceptional potency. For instance, amide S22 , an analog of Combretastatin A-4, demonstrated potent cytotoxicity against multiple cancer cell lines, with IC50 values as low as 0.056 µM and 0.060 µM against MCF-7 (breast) and DU145 (prostate) cancer cells, respectively.[1] SAR studies indicate that substitutions on the second phenyl ring of the amide are critical for activity.[1]

  • Ester Derivatives: Esterification of TMCA has also yielded highly active compounds. Ester S5 , a derivative of dihydroartemisinin, exhibited significant and selective antitumor activity, with an IC50 of 0.50 µM against the A549 lung cancer cell line and a high selectivity index of 117.3.[1] This suggests that using TMCA to modify complex natural products can lead to synergistic effects.[1]

  • The α,β-Unsaturated Moiety: The double bond in the cinnamic acid structure is crucial for the activity of many derivatives. Its presence creates a more rigid conformation that is often favorable for binding. Furthermore, the enone moiety within this linker is an important feature for enhancing antiproliferative activity.[4][8]

Data Comparison: Cytotoxicity of Key TMCA Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50) of representative TMCA derivatives against various human cancer cell lines. This data highlights how structural modifications directly impact anticancer potency.

Compound IDDerivative TypeStructural ModificationCancer Cell LineIC50 (µM)Reference
S22 AmideCA-4 AnalogueMCF-7 (Breast)0.056[1]
S22 AmideCA-4 AnalogueDU145 (Prostate)0.060[1]
S5 EsterDihydroartemisinin ConjugateA549 (Lung)0.50[1]
S5 EsterDihydroartemisinin ConjugateSGC-7901 (Gastric)11.82[1]
S1 EsterTyrosol EsterMDA-MB-231 (Breast)46.7[1]
7f Chalcone-Imidazolium SaltN-naphthalen-2-ylmethylMCF-7 (Breast)<6.70[9]
CA-4 Stilbene (Reference)Natural ProductHCT-116 (Colon)0.00158[3][10]

Mechanistic Pathway Visualization

The primary mechanism for many potent TMCA derivatives is the inhibition of tubulin polymerization. This action disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. The result is an arrest of the cell cycle at the G2/M phase, which ultimately triggers the intrinsic apoptotic pathway.

Tubulin_Inhibition_Pathway TMCA_Derivative TMCA Derivative (e.g., S22, CA-4 Analogue) Colchicine_Site Colchicine Binding Site on β-Tubulin TMCA_Derivative->Colchicine_Site Binds to Tubulin α/β-Tubulin Dimers Polymerization Microtubule Polymerization Tubulin->Polymerization Colchicine_Site->Polymerization Inhibits Microtubules Dynamic Microtubules (Mitotic Spindle) Polymerization->Microtubules Blocks Formation of G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis (Cell Death) G2M_Arrest->Apoptosis Triggers

Caption: TMCA derivatives inhibit tubulin polymerization, leading to G2/M arrest and apoptosis.

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings discussed, this section provides detailed methodologies for two critical assays used to evaluate the anticancer properties of TMCA derivatives.

MTT Assay for Cellular Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] It is foundational for determining the IC50 values presented in the comparison table.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[11] The quantity of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[12]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adhesion.

  • Compound Treatment: Prepare serial dilutions of the TMCA derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM).[13] Include wells for a vehicle control (solvent only) and an untreated control.[13]

  • Incubation: Incubate the plate for a specified exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[13]

  • MTT Addition: Following the treatment period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[13][14]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[13][14]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[12][14] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[13] A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules. It is essential for confirming that the mechanism of action of a TMCA derivative is indeed the inhibition of tubulin assembly.

Principle: The polymerization of purified tubulin heterodimers into microtubules can be monitored by measuring the increase in light scattering (turbidity) at 340-350 nm.[5] The process follows a sigmoidal curve with nucleation, growth, and steady-state phases.[5][15] Inhibitors will alter the shape of this curve, providing quantitative data on their activity.[5]

Step-by-Step Protocol:

  • Reagent Preparation: On ice, prepare a tubulin solution (e.g., 3 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) supplemented with 1 mM GTP.[15] Prepare serial dilutions of the TMCA derivative and a control inhibitor (e.g., nocodazole) in the same buffer.

  • Reaction Setup: In a pre-warmed (37°C) 96-well plate, add 10 µL of the test compound dilution or control.[15]

  • Initiate Polymerization: To initiate the reaction, add 90-100 µL of the ice-cold tubulin solution to each well.[5][16] It is critical to work quickly and transfer the plate immediately to a temperature-regulated spectrophotometer pre-set to 37°C.[15]

  • Kinetic Measurement: Immediately begin monitoring the absorbance at 340 nm every 30-60 seconds for a period of 60-90 minutes.[15][16]

  • Data Analysis: Plot absorbance (OD at 340 nm) as a function of time for each concentration. Determine key parameters such as the maximum velocity (Vmax) of polymerization and the extent of polymerization (plateau height). Compare the curves of treated samples to the vehicle control to quantify the inhibitory effect.

Conclusion and Future Directions

The 3,4,5-trimethoxycinnamic acid scaffold is a remarkably versatile platform for the development of potent anticancer agents. Structure-activity relationship studies consistently demonstrate that the 3,4,5-trimethoxyphenyl moiety is a cornerstone for activity, particularly for compounds targeting the colchicine binding site of tubulin. The conversion of the native carboxylic acid to amides and esters has proven to be a highly effective strategy for generating derivatives with nanomolar to low-micromolar cytotoxicity against a broad range of cancer cell lines.

Future research should focus on optimizing the pharmacokinetic properties of these potent derivatives. While many compounds show excellent in vitro activity, challenges such as poor aqueous solubility can limit their clinical potential.[10] The development of prodrugs or the incorporation of solubilizing groups, as seen in some CA-4 analogs, could be a promising avenue.[10][17] Furthermore, exploring novel modifications beyond simple esters and amides, such as conjugation to other pharmacophores or incorporation into heterocyclic systems, may lead to the discovery of next-generation TMCA derivatives with enhanced efficacy and improved druggability.

References

  • Application Notes and Protocols: Tubulin Polymerization Assay with Tubulin Inhibitor 26 - Benchchem.
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments.
  • MTT assay protocol | Abcam.
  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies.
  • In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin) - Sigma-Aldrich.
  • Application Notes and Protocols: MTT Assay for Cytotoxicity Testing of CL-197 - Benchchem.
  • Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC. Available from: [Link]

  • Tubulin Polymerization Assay Kit - Cytoskeleton, Inc. Available from: [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available from: [Link]

  • Cytotoxic Activity of 3,4,5-Trihydroxycinnamic Acid Decyl Ester Against Cancer Cells: An In-depth Technical Guide - Benchchem.
  • Preparation, Spectral Characterization and Anticancer Potential of Cinnamic Esters - SciELO. Available from: [Link]

  • Trimethoxycinnamates and Their Cholinesterase Inhibitory Activity - MDPI. Available from: [Link]

  • Synthesis and evaluation of a series of 3,4,5-trimethoxycinnamic acid derivatives as potential antinarcotic agents - PubMed. Available from: [Link]

  • Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts | ACS Omega - ACS Publications. Available from: [Link]

  • Synthesis and Anticancer Activity of 3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazole Derivatives.
  • Discovery of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a tubulin polymerization inhibitor with potent antiproliferative and tumor vascular disrupting properties - PubMed. Available from: [Link]

  • Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors - PMC. Available from: [Link]

  • Cinnamic Acid Derivatives and Their Biological Efficacy - MDPI. Available from: [Link]

  • Discovery of a New Chalcone-Trimethoxycinnamide Hybrid with Antimitotic Effect: Design, Synthesis, and Structure—Activity Relationship Studies - PMC. Available from: [Link]

  • Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - OUCI.
  • Discovery of a New Chalcone-Trimethoxycinnamide Hybrid with Antimitotic Effect: Design, Synthesis, and Structure—Activity Relationship Studies - MDPI. Available from: [Link]

  • 3,4,5-Trimethoxychalcones Tubulin Inhibitors with a Stable Colchicine Binding Site as Potential Anticancer Agents - ResearchGate. Available from: [Link]

  • Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC. Available from: [Link]

  • Computational Insight and Anticancer Effect of Cinnamic Acid-Derivative Amide Compounds - SciELO. Available from: [Link]

  • 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PubMed. Available from: [Link]

  • Synthesis and Anticancer Activity of 3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazole Derivatives - ResearchGate. Available from: [Link]

  • Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - MDPI. Available from: [Link]

  • Design, synthesis and anti-tumor activity of combretastatin A-4 derivatives.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate

A Senior Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate This guide provides essential, field-proven safety protocols for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate. Moving beyond a simple checklist, this document elucidates the causality behind each safety recommendation, ensuring a deep, actionable understanding of the risks and the corresponding protective measures. Our objective is to build a foundation of trust by delivering value that extends beyond the chemical itself, empowering you to work safely and effectively.

Section 1: Hazard Analysis - Understanding the "Why"

Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate is a compound whose hazard profile is dictated by its two primary structural components: the acrylate ester functional group and the trimethoxyphenyl ring. A thorough risk assessment must consider the synergistic potential of these two moieties.

  • The Acrylate Moiety: Acrylate esters are notoriously reactive and are recognized as potent sensitizers and irritants.[1] The primary hazards associated with this functional group include:

    • Skin and Respiratory Sensitization: Repeated exposure, even at low levels, can lead to allergic reactions, including contact dermatitis and asthma.[1][2] This sensitization is a critical risk, as once an individual is sensitized, subsequent exposures to even minute quantities can trigger a severe reaction.

    • Irritation: Acrylates are irritants to the skin, eyes, and respiratory system.[3][4][5] Direct contact can cause redness, pain, and blurred vision, while inhalation may lead to coughing and shortness of breath.[6]

    • Flammability: Many acrylate esters are flammable liquids, with vapors that can form explosive mixtures with air.[3][4][6] It is crucial to handle them away from ignition sources and to use properly grounded equipment.[7][8]

  • The Trimethoxyphenyl Moiety: While the acrylate group presents the most immediate handling hazards, the substituted benzene ring contributes to the overall toxicological profile. Compounds containing this structure can be harmful if ingested and may cause irritation.[5] Long-term exposure to related substances has been linked to cumulative health effects.[5]

Anticipated Hazard Classification Summary

Based on the known hazards of its constituent parts, the following GHS classifications should be assumed for Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate in the absence of specific data. This conservative approach is fundamental to a trustworthy safety protocol.

Hazard ClassAnticipated ClassificationRationale and Key Information
Flammable LiquidsCategory 2 or 3 Based on ethyl acrylate, which is a highly flammable liquid.[3][4][8]
Acute Toxicity (Oral, Dermal, Inhalation)Category 3 or 4 Ethyl acrylate is toxic if inhaled and harmful if swallowed or in contact with skin.[3]
Skin Corrosion/IrritationCategory 2 Causes skin irritation.[3][4]
Serious Eye Damage/IrritationCategory 2 Causes serious eye irritation.[3][4]
Respiratory or Skin SensitizationCategory 1 A primary hazard; may cause an allergic skin reaction.[2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3 May cause respiratory irritation.[3][4]

Section 2: The Core PPE Ensemble - A Head-to-Toe Protocol

Engineering controls are the first and most effective line of defense. All handling of Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate must be conducted within a certified chemical fume hood to minimize inhalation exposure. Personal Protective Equipment (PPE) serves as the critical final barrier.

  • 1. Eye and Face Protection:

    • Requirement: Chemical splash goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are mandatory.[9]

    • Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against splashes and vapors. Goggles are essential to prevent severe eye irritation.[10]

    • Enhanced Protocol: When handling quantities greater than a few milliliters or during any operation with a risk of splashing (e.g., transferring, heating), a full-face shield must be worn in addition to chemical splash goggles.[10][11] The face shield protects the entire face from direct contact.

  • 2. Hand Protection:

    • Requirement: Chemical-resistant gloves are required. Nitrile gloves are a common choice, but the breakthrough time for acrylates can be short.[10]

    • Causality: Acrylate monomers are known to penetrate latex and vinyl gloves rapidly.[1][2] Direct skin contact is a primary route for sensitization and irritation.

    • Enhanced Protocol: Double-gloving with nitrile gloves is the mandatory procedure. This provides an additional protective layer. Inspect the outer gloves frequently for any sign of degradation or contamination. If contamination occurs, remove both pairs of gloves immediately following the proper doffing procedure, wash your hands, and don two new pairs.[1] For tasks exceeding 30-60 minutes, changing gloves is a prudent measure.[1]

  • 3. Body Protection:

    • Requirement: A flame-retardant, chemical-resistant lab coat must be worn and fully fastened.

    • Causality: Protects skin and personal clothing from splashes and spills. The flame-retardant property is critical due to the flammability hazard inherited from the acrylate moiety.

    • Enhanced Protocol: For large-scale operations or situations with a high risk of significant spills, a chemical-resistant apron or a full chemical suit should be utilized over the lab coat.[10][12]

  • 4. Respiratory Protection:

    • Primary Control: All work must be performed in a properly functioning chemical fume hood.

    • Causality: The fume hood is the primary engineering control to prevent inhalation of vapors, which can cause respiratory irritation and potential sensitization.[4][6]

    • Contingency Protocol: In the event of a ventilation failure or a large spill outside of containment, a full-face respirator with appropriate organic vapor cartridges is necessary.[10] All personnel using respirators must be properly fit-tested and trained.

Section 3: Operational Plan - A Self-Validating Workflow

A trustworthy protocol is one that is logical, sequential, and minimizes the chance of error. The following workflow integrates PPE use into the entire chemical handling process.

Step-by-Step Handling Protocol
  • Preparation: Before bringing the chemical into the workspace, ensure the fume hood is operational (check airflow monitor) and the work area is clean and free of clutter. Prepare all necessary equipment and a designated, labeled waste container within the hood.

  • PPE Inspection: Visually inspect all PPE for defects (cracks in goggles, tears in gloves, etc.).

  • Donning PPE:

    • First, don the inner pair of nitrile gloves.

    • Next, put on the lab coat, ensuring it is fully buttoned.

    • Don the outer pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

    • Finally, don chemical splash goggles and, if required, the face shield.

  • Chemical Handling:

    • Perform all manipulations (weighing, transferring, mixing) deep within the fume hood.

    • Use non-sparking tools and ensure all metal containers are grounded to prevent static discharge, a potential ignition source.[7][8]

    • Keep the container tightly closed when not in use.

  • Post-Handling Decontamination: Clean any contaminated surfaces within the fume hood. Securely close the primary chemical container and the hazardous waste container.

  • Doffing PPE (Critical Sequence): This sequence is designed to prevent cross-contamination.

    • Remove the outer, most contaminated pair of gloves and dispose of them in the hazardous waste container.

    • Remove the face shield and goggles.

    • Remove the lab coat.

    • Remove the inner pair of gloves.

    • Wash hands thoroughly with soap and water.[3]

Workflow Visualization

cluster_prep Preparation Phase cluster_don Donning Sequence cluster_handle Handling Phase (in Fume Hood) cluster_doff Doffing Sequence (Critical) prep 1. Verify Fume Hood & Prepare Workspace inspect 2. Inspect All PPE For Defects prep->inspect don_inner 3. Don Inner Gloves prep->don_inner don_coat 4. Don Lab Coat don_inner->don_coat don_outer 5. Don Outer Gloves (over cuffs) don_coat->don_outer don_eyes 6. Don Goggles & Face Shield don_outer->don_eyes handle 7. Perform All Chemical Manipulations don_eyes->handle decon 8. Secure Containers & Decontaminate Workspace handle->decon doff_outer 9. Remove Outer Gloves decon->doff_outer doff_eyes 10. Remove Eye/Face Protection doff_outer->doff_eyes doff_coat 11. Remove Lab Coat doff_eyes->doff_coat doff_inner 12. Remove Inner Gloves doff_coat->doff_inner wash 13. Wash Hands Thoroughly doff_inner->wash start Material for Disposal q1 Is it residual chemical, contaminated material, or used disposable PPE? start->q1 haz_waste Place in Labeled, Sealed Hazardous Waste Container q1->haz_waste  Yes non_haz Is it an empty, uncontaminated container or non-contaminated trash? q1->non_haz No   contact_ehs Contact EHS for Pickup and Final Disposal haz_waste->contact_ehs regular_disposal Dispose via Normal Laboratory Procedures (e.g., glass recycling, regular trash) non_haz->regular_disposal

Caption: Disposal Pathway for Materials Used in Handling.

Section 5: Quantitative Exposure Data

No specific Occupational Exposure Limits (OELs) have been established for Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate. Therefore, it is prudent to reference the OELs for the more hazardous component, ethyl acrylate, and ensure workplace controls keep exposure well below these limits.

Regulatory BodyCompoundTWA (8-Hour)STEL (15-Minute)Notations
OSHA [13][14]Ethyl Acrylate25 ppm (100 mg/m³)-Skin
NIOSH [13]Ethyl Acrylate--Potential Occupational Carcinogen; Prevent skin/eye contact
ACGIH [14]Ethyl Acrylate5 ppm15 ppm-
OSHA PEL [15][16]Methyl Acrylate10 ppm--
ACGIH TLV [15][16]Methyl Acrylate2 ppm-Dermal Sensitization (DSEN)

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; PEL: Permissible Exposure Limit; TLV: Threshold Limit Value.

The low TLV for Methyl Acrylate and the DSEN notation underscore the severe sensitization risk and reinforce the necessity of the stringent engineering controls and PPE outlined in this guide. [19][20]

References

  • 10 Acrylic Plastic Safety Tips To Know. (2024, May 7). A&C Plastics. Available from: [Link]

  • Recommendation from the Scientific Committee on Occupational Exposure Limits for acrylic acid. SCOEL. Available from: [Link]

  • METHYL ACRYLATE HAZARD SUMMARY. New Jersey Department of Health. Available from: [Link]

  • What personal protective equipment is required when handling Acrylic Acid? - Blog. (2026, February 4). Silver Fern Chemical Inc. Available from: [Link]

  • Ethyl acrylate - NIOSH Pocket Guide to Chemical Hazards. CDC. Available from: [Link]

  • Acrylates in the Dental Office – Hazards and Hand Protection. (2012, August 22). Hourglass International, Inc. Available from: [Link]

  • Allergy to acrylates. DermNet. Available from: [Link]

  • EBAM Safe Handling and Storage of Acrylic Esters. Petrochemicals Europe. Available from: [Link]

  • Safety Data Sheet - Ethyl Acrylate. Available from: [Link]

  • METHYL ACRYLATE. Occupational Safety and Health Administration. Available from: [Link]

  • Ethyl Acrylate. Chemwatch. Available from: [Link]

  • ethyl acrylate. EPA. Available from: [Link]

  • Safety data sheet - ETHYL ACRYLATE. BASF. Available from: [Link]

  • Safety Data Sheet - Poly(ethyl acrylate–co–acrylic acid), random copolymer. Polymer Source. Available from: [Link]

  • SAFETY DATA SHEET - 3,4,5-Trimethoxycinnamic acid. Fisher Scientific. Available from: [Link]

  • Ethyl Acrylate. SasolTechData.com. Available from: [Link]

  • ICSC 0267 - ETHYL ACRYLATE. ILO. Available from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate
© Copyright 2026 BenchChem. All Rights Reserved.